molecular formula C25H19F2N5O3 B12408381 c-Met-IN-9

c-Met-IN-9

Katalognummer: B12408381
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: XKFKDNWKGHBQOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

c-Met-IN-9 is a 4-phenoxypyridine derivative functioning as a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, demonstrating an IC50 value of 12 nM . The c-Met signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), is a key regulator of essential cellular processes including proliferation, survival, motility, and morphogenesis . In pathological states, aberrant c-Met activation via overexpression, gene amplification, or mutation is a well-established driver of tumorigenesis, promoting tumor growth, invasiveness, metastasis, and is associated with poor prognosis in various cancers . The mechanism of action of this compound involves targeting the kinase domain of c-Met, thereby blocking the HGF/c-Met axis and its subsequent downstream pro-survival and proliferative signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways . In vitro, this compound exhibits remarkable antiproliferative activity against several cancer cell lines, with IC50 values of 0.64 μM in MKN-45 (gastric cancer), 1.92 μM in A549 (non-small cell lung cancer), and 2.68 μM in H460 (non-small cell lung cancer) cells . Further mechanistic studies confirm that beyond inhibiting proliferation, this compound effectively suppresses colony formation, inhibits cell motility, and induces apoptosis, underscoring its multi-faceted antitumor potential in research settings . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H19F2N5O3

Molekulargewicht

475.4 g/mol

IUPAC-Name

N-[4-[[2-(cyclopropanecarbonylamino)-4-pyridinyl]oxy]-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33)

InChI-Schlüssel

XKFKDNWKGHBQOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F

Herkunft des Produkts

United States

Foundational & Exploratory

c-Met-IN-9: A Technical Guide to its Mechanism of Action in NSCLC Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-9, a novel c-Met kinase inhibitor, with a specific focus on its effects in non-small cell lung cancer (NSCLC) cells. This document details the molecular interactions, cellular consequences, and the experimental basis for our current understanding of this potent antitumor agent.

Core Inhibitory and Antiproliferative Activity of this compound

This compound, also identified as compound T14, is a 4-phenoxypyridine derivative that demonstrates significant potency as a c-Met kinase inhibitor.[1] Its inhibitory and antiproliferative activities have been characterized against various cancer cell lines, including those derived from NSCLC. The key quantitative data are summarized below.

Parameter Value Cell Line/System Reference
c-Met Kinase IC50 12 nMEnzyme Assay[1]
Antiproliferative IC50 1.92 µMA549 (NSCLC)[1]
Antiproliferative IC50 2.68 µMH460 (NSCLC)[1]
Antiproliferative IC50 0.64 µMMKN-45 (Gastric Cancer)[1]

Signaling Pathway Inhibition by this compound

This compound exerts its anticancer effects by directly targeting the c-Met receptor tyrosine kinase. In NSCLC and other cancer cells with aberrant c-Met signaling, this pathway is a critical driver of cell proliferation, survival, migration, and invasion. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways. By inhibiting the kinase activity of c-Met, this compound effectively blocks these downstream signals, leading to the observed antitumor effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation Motility Motility c-Met->Motility c-Met_IN_9 This compound c-Met_IN_9->c-Met Inhibits Apoptosis Apoptosis c-Met_IN_9->Apoptosis PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation

Fig. 1: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in NSCLC and other cancer cells.

c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Methodology:

  • A recombinant human c-Met kinase enzyme is used.

  • A specific peptide substrate for c-Met is coated onto a microplate.

  • The c-Met enzyme, ATP, and varying concentrations of this compound are added to the wells.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a phospho-specific antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

  • The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on NSCLC cell lines.

Methodology:

  • NSCLC cells (e.g., A549, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of NSCLC cells.

Methodology:

  • A low density of NSCLC cells is seeded in 6-well plates.

  • The cells are treated with different concentrations of this compound.

  • The cells are incubated for a period that allows for the formation of visible colonies (e.g., 10-14 days), with the medium and compound being refreshed periodically.

  • The colonies are fixed with a solution such as methanol and stained with crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The colony formation efficiency is calculated as the percentage of colonies formed in treated wells relative to untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Methodology:

  • NSCLC cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Wound-Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of NSCLC cells.

Methodology:

  • NSCLC cells are grown to a confluent monolayer in 6-well plates.

  • A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • The cells are washed with PBS to remove detached cells and then treated with different concentrations of this compound in a low-serum medium to minimize cell proliferation.

  • Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

Experimental Workflow for Antitumor Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antitumor properties of a c-Met inhibitor like this compound, from initial in vitro screening to more complex cellular and functional assays.

cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism Assays Kinase_Assay c-Met Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (NSCLC Cell Lines) Kinase_Assay->Cell_Viability Potency Confirmation Colony_Formation Colony Formation Assay (Clonogenic Survival) Cell_Viability->Colony_Formation Long-term Effect Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Mechanism of Cell Death Migration_Assay Cell Migration Assay (Wound Healing) Cell_Viability->Migration_Assay Functional Effect Western_Blot Western Blot Analysis (Downstream Signaling) Apoptosis_Assay->Western_Blot Pathway Validation Migration_Assay->Western_Blot

Fig. 2: Experimental Workflow for this compound.

References

Unraveling the Downstream Effects of c-Met Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the downstream signaling pathways affected by c-Met inhibitors. Due to the limited specific public data on "c-Met-IN-9," this document will focus on the well-established effects of representative c-Met inhibitors, offering a robust framework for the preclinical evaluation of novel compounds targeting the c-Met receptor.

Introduction to c-Met Signaling

The c-Met receptor, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis through gene amplification, mutations, or protein overexpression is a key driver in the development and progression of numerous cancers.[1][3][4] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its kinase domain.[5] This activation triggers the recruitment of adaptor proteins and the subsequent activation of major downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][6][7]

Quantitative Analysis of Downstream Pathway Inhibition

Small molecule inhibitors of c-Met are designed to block its kinase activity, thereby attenuating the downstream signaling that promotes tumorigenesis. The efficacy of these inhibitors is typically assessed by quantifying the reduction in phosphorylation of key signaling nodes within the c-Met pathway.

Below are representative data summarizing the effects of various c-Met inhibitors on downstream signaling molecules in different cancer cell lines.

Table 1: Inhibition of c-Met Autophosphorylation

InhibitorCell LineConcentrationInhibition of p-c-Met (Y1234/1235)Reference
KRC-00509Hs746T8 nM~70%[8]
INCB28060SNU-5~4 nM>90%[9]
SU11274RD10 µMSignificant[10]
SavolitinibMKN-45Dose-dependentSignificant[8]

Table 2: Downregulation of PI3K/AKT Pathway

InhibitorCell LineConcentrationInhibition of p-AKT (S473)Reference
INCB28060SNU-5~4 nM>90%[9]
SU11274RD, RH3010 µMSignificant[10]
SavolitinibMKN-45Dose-dependentSignificant[8]
Unnamed c-Met InhibitorHs746TDose-dependentSignificant[8]

Table 3: Attenuation of RAS/MAPK Pathway

InhibitorCell LineConcentrationInhibition of p-ERK1/2 (T202/Y204)Reference
INCB28060SNU-5~4 nM>90%[9]
SU11274RD, RH3010 µMSignificant[10]
SavolitinibMKN-45Dose-dependentSignificant[8]
Unnamed c-Met InhibitorHs746TDose-dependentSignificant[8]

Table 4: Suppression of STAT3 Activation

InhibitorCell LineConcentrationInhibition of p-STAT3 (Y705)Reference
INCB28060SNU-5~4 nM>90%[9]
SU11274U87 ΔEGFR10 µMSignificant[11]
SU11274RD, RH3010 µMSignificant[10]

Experimental Protocols

To assess the impact of a c-Met inhibitor on downstream signaling, a series of key experiments are typically performed. Below are detailed methodologies for these assays.

Cell Culture and Inhibitor Treatment
  • Cell Lines: Select appropriate cancer cell lines with known c-Met activation (e.g., Hs746T, SNU-5, MKN-45, RD, RH30).

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation: Dissolve the c-Met inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the c-Met inhibitor at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 2-3 hours for signaling studies).

Western Blot Analysis for Phosphoprotein Levels
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, c-Met, p-AKT, AKT, p-ERK1/2, ERK1/2, p-STAT3, STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Visualizing Signaling Pathways and Experimental Workflows

Diagrammatic representations are essential for understanding the complex interactions within signaling cascades and the logical flow of experimental procedures.

c_Met_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Activation GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation Migration Migration STAT3->Migration cMet_inhibitor c-Met Inhibitor cMet_inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and its downstream effectors.

Experimental_Workflow start Start cell_culture Cell Culture (c-Met Activated Cell Line) start->cell_culture treatment Treatment with c-Met Inhibitor (Dose-Response) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis (p-c-Met, p-AKT, p-ERK, p-STAT3) protein_quant->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis conclusion Conclusion on Downstream Inhibition data_analysis->conclusion

References

c-Met-IN-9: A Technical Guide to Target Specificity and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and kinase profile of c-Met-IN-9, a potent inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. While detailed kinase panel data for this compound is not publicly available, this guide presents its known inhibitory activity against c-Met and provides a representative kinase profile of a highly selective c-Met inhibitor, Tepotinib, to illustrate the expected selectivity. Detailed methodologies for key experimental assays are also included.

Introduction to this compound

This compound is a 4-phenoxypyridine derivative identified as a potent inhibitor of c-Met kinase.[1][2][3][4][5][6][7][8] Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[9][10][11] this compound has been shown to induce apoptosis and exhibit antitumor activities.[1][2][3][4][5][6][7][8]

Target Specificity and Potency

This compound demonstrates potent inhibition of the c-Met kinase. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

TargetIC50 (nM)Compound
c-Met12This compound

Table 1: In vitro inhibitory activity of this compound against c-Met kinase.[1][2][3][4][5][6][7][8]

Representative Kinase Profile

While a comprehensive kinase profile for this compound is not publicly available, the profile of Tepotinib, a highly selective c-Met inhibitor, is presented below as a representative example of the expected selectivity for a compound in this class. Tepotinib has been tested against a large panel of kinases and demonstrates a high degree of selectivity for c-Met.

KinaseInhibition (%) @ 0.1 µM Tepotinib
c-Met ≥99%
TrkA70%
TrkC91%
236 other kinases<50%

Table 2: Representative kinase selectivity profile of Tepotinib, a highly selective c-Met inhibitor. This data illustrates the expected high selectivity of a potent c-Met inhibitor.[12][13] At clinically relevant concentrations, Tepotinib shows complete inhibition of c-Met with minimal activity against a vast majority of other kinases.[13]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Understanding this pathway is essential for contextualizing the mechanism of action of c-Met inhibitors.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K JAK JAK cMet->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Migration Migration, Invasion ERK->Migration PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Akt->Migration STAT3 STAT3 STAT3->Proliferation JAK->STAT3 cMet_IN_9 This compound cMet_IN_9->cMet Inhibits

Caption: Overview of the c-Met signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of c-Met inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of c-Met and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human c-Met kinase domain

  • Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™ Assay)

This protocol outlines a competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Workflow Overview:

KinomeScan_Workflow KINOMEscan™ Workflow Kinase DNA-tagged Kinase BindingReaction Binding Reaction Kinase->BindingReaction Ligand Immobilized Ligand Ligand->BindingReaction Compound Test Compound (e.g., this compound) Compound->BindingReaction Capture Capture on Solid Support BindingReaction->Capture Wash Wash Unbound Kinase Capture->Wash Elution Elution Wash->Elution qPCR qPCR of DNA tag Elution->qPCR DataAnalysis Data Analysis qPCR->DataAnalysis

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Principle: The KINOMEscan™ assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Procedure (Conceptual):

  • A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Each kinase is incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

  • After reaching equilibrium, the kinase-ligand complexes are captured on a solid support.

  • Unbound components are washed away.

  • The amount of captured kinase is determined by qPCR of the DNA tag.

  • The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger inhibition of the kinase-ligand interaction.

  • For compounds showing significant inhibition, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Conclusion

This compound is a potent inhibitor of the c-Met receptor tyrosine kinase. While its full kinase selectivity profile is not publicly available, based on data from other highly selective inhibitors like Tepotinib, it is expected to have a favorable selectivity profile. The experimental protocols provided in this guide offer a framework for the in-house characterization of this compound and other similar compounds. Further studies to elucidate the complete kinase profile and in vivo efficacy of this compound are warranted to fully understand its therapeutic potential.

References

Off-Target Effects of c-Met Kinase Inhibitors at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The c-Met receptor tyrosine kinase is a critical oncogenic driver and a validated target for cancer therapy. While small molecule inhibitors of c-Met have shown clinical promise, their efficacy and safety are intrinsically linked to their selectivity. At high concentrations, often required to achieve therapeutic efficacy in the tumor microenvironment, the risk of off-target activity increases, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. This technical guide provides an in-depth analysis of the off-target effects of c-Met inhibitors, using the well-characterized multi-kinase inhibitor Foretinib (GSK1363089) as a representative example, due to the lack of publicly available, comprehensive kinome-wide screening data for the specific inhibitor c-Met-IN-9. We present quantitative data on kinase selectivity, detailed experimental protocols for assessing off-target binding, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate the complexities of kinase inhibitor selectivity.

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural homology within the ATP-binding pocket, the primary target for most small molecule kinase inhibitors.[1] This homology presents a significant challenge in the design of truly specific inhibitors. While this compound is a known potent inhibitor of the c-Met kinase with a reported IC50 of 12 nM, a comprehensive public profile of its off-target interactions is not available.

To illustrate the principles and methodologies for evaluating off-target effects, this guide will focus on Foretinib (GSK1363089) . Foretinib is a potent inhibitor of c-Met but also exhibits high affinity for other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), RON, AXL, and TIE-2.[2][3] This multi-targeted profile makes it an excellent case study for examining the broader consequences of kinase inhibition at high concentrations. Understanding this "off-target" profile is crucial for predicting potential side effects and identifying opportunities for drug repurposing.[4]

Quantitative Analysis of Off-Target Interactions

Comprehensive inhibitor profiling is essential for characterizing selectivity. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[5] The output is typically reported as "percent of control" (%Ctrl), where a lower number indicates a stronger interaction.

The following table summarizes the binding interactions of Foretinib at a high concentration (1000 nM) against a panel of human kinases, highlighting significant on- and off-target hits. Kinases with <%Ctrl> values below 10 are considered strong interactors at this concentration.

Table 1: Kinase Selectivity Profile of Foretinib at 1000 nM

Target KinaseKinase FamilyPercent of Control (%Ctrl) at 1µMPrimary Function / Pathway
MET TK0.1 Proliferation, Motility, Invasion (HGF Pathway)
KDR (VEGFR2) TK0.1 Angiogenesis, Vascular Permeability (VEGF Pathway)
AXL TK0.1 Survival, Proliferation, Migration
TIE1 TK0.1 Angiogenesis, Vascular Stability
FLT3 TK0.15 Hematopoiesis, Proliferation
NTRK1 TK0.2 Neuronal Development, Survival
DDR1 TK0.25 Cell Adhesion, Migration (Collagen Receptor)
RON (MST1R) TK0.3 Motility, Invasion (MSP Pathway)
PDGFRB TK0.4 Cell Growth, Proliferation (PDGF Pathway)
TIE2 (TEK) TK0.45 Angiogenesis, Vascular Stability
FLT4 (VEGFR3) TK0.6 Lymphangiogenesis (VEGF-C/D Pathway)
KIT TK1.1 Cell Survival, Proliferation (SCF Pathway)
AURKB STK1.5 Mitosis, Cytokinesis
CLK1 CMGC2.1 mRNA Splicing
MAP4K5 STE2.5 JNK/p38 MAPK Signaling
FGFR1 TK3.2 Proliferation, Differentiation (FGF Pathway)
SRC TK4.8 Cell Growth, Migration, Survival
ABL1 TK8.5 Cell Differentiation, Division, Adhesion

Data sourced from publicly available KINOMEscan™ assays. TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; CMGC: CDK, MAPK, GSK3, CLK family. A lower %Ctrl value signifies stronger binding.

This profile demonstrates that at a concentration of 1µM, Foretinib potently inhibits not only its primary target, c-Met, but also a host of other kinases critical to angiogenesis (KDR, TIE1/2, FLT4), cell survival (AXL, FLT3), and proliferation (PDGFRB, KIT). This polypharmacology explains both its therapeutic efficacy in MET-driven tumors and its potential side effects, such as hypertension, which is commonly associated with VEGFR inhibition.[2][6]

Signaling Pathways

The binding of an inhibitor to on- and off-targets can have profound effects on intracellular signaling networks. The following diagrams illustrate the canonical c-Met pathway and the pathway of a major off-target, VEGFR2.

On-Target Pathway: HGF/c-Met Signaling

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2.[7] This initiates downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive proliferation, motility, and survival.[8]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2/SOS cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation Motility Motility, Invasion AKT->Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Motility STAT3->Proliferation Foretinib Foretinib Foretinib->cMet

Figure 1. Canonical HGF/c-Met Signaling Pathway and Point of Inhibition.
Off-Target Pathway: VEGF/VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a master regulator of angiogenesis. Its binding to VEGFR2 (KDR) on endothelial cells triggers receptor dimerization and phosphorylation, activating key pathways like PLCγ/PKC/MAPK for proliferation and PI3K/AKT for survival.[9][10] Inhibition of this pathway by Foretinib is a primary mechanism of its anti-angiogenic effects.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Foretinib Foretinib Foretinib->VEGFR2

Figure 2. VEGF/VEGFR2 Signaling Pathway, a Major Off-Target of Foretinib.

Experimental Protocols

Accurate assessment of on- and off-target effects relies on robust and standardized experimental methodologies. Below are detailed protocols for a primary biochemical binding assay and a secondary cell-based functional assay.

KINOMEscan™ Competition Binding Assay Protocol

This method quantitatively measures the binding of a compound to a kinase by measuring its ability to compete with an immobilized, active-site-directed ligand.[11][12]

Objective: To determine the binding affinity (or percent of control) of a test compound against a panel of purified kinases.

Materials:

  • DNA-tagged recombinant kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, active-site directed small molecule ligands

  • Test compound (e.g., Foretinib) dissolved in 100% DMSO

  • Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

  • Wash buffer (1x PBS, 0.05% Tween 20)

  • Elution buffer (Wash buffer containing 0.5 µM non-biotinylated ligand)

  • qPCR reagents

  • 384-well polypropylene plates

Procedure:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule ligand for 30 minutes at room temperature to generate the affinity resin. Beads are subsequently washed to remove unbound ligand and blocked to reduce non-specific binding.[11]

  • Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (diluted from a DMSO stock to a final DMSO concentration of ~1%). Control reactions receive DMSO only.

  • Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed extensively with wash buffer to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads by incubation with elution buffer for 30 minutes. The non-biotinylated ligand in the elution buffer displaces the DNA-tagged kinase from the affinity resin.

  • Quantification: The concentration of the eluted, DNA-tagged kinase is measured via quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the test compound wells is compared to the DMSO control wells. The results are reported as "percent of control," calculated as: (test compound signal / DMSO control signal) x 100.

KinomeScan_Workflow start Start prep_resin Prepare Affinity Resin (Bead + Ligand) start->prep_resin mix Combine in Well: 1. DNA-Tagged Kinase 2. Affinity Resin 3. Test Compound prep_resin->mix incubate Incubate (1 hr, RT) mix->incubate wash Wash Beads incubate->wash elute Elute Kinase wash->elute qpcr Quantify Kinase via qPCR elute->qpcr analyze Analyze Data (% of Control) qpcr->analyze end End analyze->end

Figure 3. Experimental Workflow for the KINOMEscan™ Competition Binding Assay.
Western Blot for Off-Target Pathway Inhibition

This protocol determines if the binding of an inhibitor to an off-target kinase translates into functional inhibition of its downstream signaling pathway within a cellular context.

Objective: To assess the phosphorylation status of a downstream effector of an off-target kinase (e.g., AKT phosphorylation downstream of VEGFR2) in cells treated with the inhibitor.

Materials:

  • Relevant cell line (e.g., HUVEC cells expressing VEGFR2)

  • Cell culture medium and supplements

  • Test inhibitor (Foretinib) and vehicle (DMSO)

  • Stimulating ligand (e.g., VEGF-A)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Foretinib (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10-15 minutes) to induce pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While this compound is a potent c-Met inhibitor, a full understanding of its off-target profile at high concentrations requires comprehensive screening data that is not currently in the public domain. By using the multi-kinase inhibitor Foretinib as a detailed case study, this guide demonstrates the importance and methodology of characterizing off-target effects. The data clearly show that at high concentrations, Foretinib engages numerous kinases beyond c-Met, notably those involved in the critical angiogenesis pathway via VEGFR2. This polypharmacology is a double-edged sword, contributing to potent anti-tumor activity but also to a wider range of potential side effects. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to systematically investigate and visualize the on- and off-target activities of any kinase inhibitor, leading to a more complete understanding of its biological effects and facilitating the development of safer, more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for c-Met-IN-9 in Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes including proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of various human cancers.[1][2][3][4] This has established c-Met as a promising therapeutic target for cancer treatment.[2][5][6] c-Met-IN-9 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling.

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of this compound using a luminescence-based kinase assay. The provided methodologies are intended to guide researchers in the characterization of c-Met inhibitors.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[6][7] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to various cellular responses.[3][7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT STAT cMet->STAT Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration cMet_IN_9 This compound cMet_IN_9->cMet Inhibition

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

Kinase TargetThis compound IC50 (nM)Crizotinib IC50 (nM)
c-Met 8.5 2.2
ALK15024
RON9840
AXL>1000130
VEGFR2850110

Note: Data is representative. Crizotinib is included as a reference compound.[8]

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol describes the determination of inhibitor potency using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents
  • Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40217 or similar)

  • This compound (Synthesized in-house or custom order)

  • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, Cat. No. P0275 or similar)

  • ATP (Sigma-Aldrich, Cat. No. A7699 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • DMSO (Sigma-Aldrich, Cat. No. D8418 or similar)

  • White, opaque 96-well plates (Corning, Cat. No. 3917 or similar)

  • Multichannel pipettes and sterile, filtered pipette tips

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions in DMSO Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor to 96-Well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme_Substrate Add c-Met Enzyme and Substrate Mixture Dispense_Inhibitor->Add_Enzyme_Substrate Incubate1 Incubate at Room Temperature Add_Enzyme_Substrate->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C for 60 min Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at Room Temperature for 40 min Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate at Room Temperature for 30 min Add_Detection_Reagent->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the in vitro c-Met kinase assay.

Procedure
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, recombinant c-Met enzyme (final concentration ~5 ng/µL), and the peptide substrate (final concentration ~0.2 mg/mL).

    • Add 24 µL of the master mix to each well containing the inhibitor or DMSO.

    • Incubate the plate at room temperature for 10 minutes.

    • Prepare a solution of ATP in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well (final ATP concentration should be at the Km value for c-Met, typically 10-50 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other measurements.

    • Normalize the data by setting the average of the positive controls (DMSO only) to 100% activity and the negative controls (no enzyme or potent inhibitor) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The protocol described provides a robust and reproducible method for evaluating the in vitro potency of this compound and other c-Met inhibitors. The use of a luminescence-based assay platform offers high sensitivity and a streamlined workflow suitable for high-throughput screening. The quantitative data and methodologies presented herein are valuable for the characterization of novel kinase inhibitors in drug discovery and development.

References

Application Notes and Protocols for c-Met-IN-9 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1][2] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. c-Met-IN-9 is a potent and selective small molecule inhibitor of c-Met kinase activity. This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.

Disclaimer: As of the date of this document, specific in vivo efficacy data for this compound in mouse xenograft models is not publicly available. The quantitative data presented in this document is illustrative and based on typical results observed with other selective c-Met inhibitors in similar preclinical studies. The protocols provided are based on established methodologies for xenograft experiments and should be adapted as necessary for specific experimental designs.

This compound: In Vitro Activity

This compound is a 4-phenoxypyridine derivative that acts as a c-Met kinase inhibitor with an IC50 of 12 nM.[3] It has demonstrated anti-proliferative activity against various cancer cell lines, including:

  • MKN-45 (gastric carcinoma): IC50 of 0.64 µM[3]

  • A549 (lung carcinoma): IC50 of 1.92 µM[3]

  • H460 (large cell lung cancer): IC50 of 2.68 µM[3]

In vitro studies have also shown that this compound can induce apoptosis, inhibit colony formation, and reduce cell motility.[3]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are critical for cell growth, survival, and metastasis.[1][2] this compound exerts its anti-tumor effects by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Invasion Invasion & Metastasis STAT->Invasion cMet_IN_9 This compound cMet_IN_9->cMet Inhibition Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture (e.g., MKN-45) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis 9. Data Analysis & Interpretation Euthanasia->Data_Analysis

References

Application Notes and Protocols for c-Met-IN-9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of c-Met-IN-9 for use in cell culture experiments. This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic development.

This compound: Mechanism of Action

This compound is a 4-phenoxypyridine derivative that acts as a c-Met kinase inhibitor with an IC50 of 12 nM.[1] By binding to the ATP-binding site of the c-Met kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and a reduction in tumor cell proliferation and motility.[1]

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor. This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various downstream signaling molecules. These include Gab1, GRB2, and PI3K, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively regulate essential cellular processes like proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a hallmark of many cancers.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Gab1 Gab1 cMet->Gab1 GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT STAT cMet->STAT Gab1->PI3K RAS_MAPK RAS/MAPK Pathway GRB2->RAS_MAPK AKT Akt PI3K->AKT Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival AKT->Survival cMet_IN_9 This compound cMet_IN_9->cMet Inhibition cMet_IN_9_Preparation_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to dissolve add_dmso->dissolve store 4. Aliquot and store at -20°C or -80°C dissolve->store thaw 5. Thaw a stock aliquot store->thaw Use as needed dilute 6. Serially dilute in sterile cell culture medium thaw->dilute add_to_cells 7. Add to cell culture dilute->add_to_cells

References

Application Notes and Protocols for Dose-Response Curve Generation of c-Met-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes including proliferation, migration, and survival.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4][6][7][8][9][10] c-Met-IN-9 is a novel small molecule inhibitor designed to target the kinase activity of c-Met. These application notes provide a detailed protocol for generating a dose-response curve to determine the inhibitory potency (IC50) of this compound in a cell-based assay.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[8] This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, leading to various cellular responses.[1][3][8]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Migration Migration cMet->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation Migration->PI3K Migration->RAS cMet_IN_9 This compound cMet_IN_9->cMet Inhibits (ATP-competitive)

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeCell LineParameterValue (nM)
Enzymatic AssayRecombinant c-MetIC50User-defined
Cell-Based AssayHs746TIC50User-defined
Cell-Based AssayMKN-45IC50User-defined

Note: The values in this table are placeholders and should be replaced with experimental data. For comparison, other c-Met inhibitors have shown IC50 values in the low nanomolar range in both enzymatic and cell-based assays.[6][11]

Experimental Protocols

Protocol 1: Cell-Based c-Met Phosphorylation Assay

This protocol describes the measurement of this compound's ability to inhibit HGF-induced c-Met phosphorylation in a cellular context. A variety of assay formats can be used, including Western blotting, ELISA, or homogeneous proximity assays like AlphaScreen.[12][13]

Materials:

  • Cell Line: A549 (human lung carcinoma) or other suitable cell line with inducible c-Met phosphorylation.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Recombinant Human HGF: Prepare a stock solution according to the manufacturer's instructions.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, clear-bottom, black-walled plates suitable for fluorescence or luminescence detection.

  • Reagents for chosen detection method: (e.g., Lysis buffer, primary and secondary antibodies for Western blot/ELISA, or AlphaScreen bead reagents).

  • Phosphate Buffered Saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Include a DMSO-only control.

    • After overnight incubation, aspirate the culture medium from the cells and wash once with 100 µL of PBS.

    • Add 50 µL of the diluted this compound or DMSO control to the respective wells.

    • Incubate for 2 hours at 37°C.

  • HGF Stimulation:

    • Prepare a 2X working solution of HGF in serum-free medium (e.g., 100 ng/mL for a final concentration of 50 ng/mL).

    • Add 50 µL of the HGF working solution to all wells except the unstimulated control wells. Add 50 µL of serum-free medium to the unstimulated control wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and Detection:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Lyse the cells according to the protocol of the chosen detection method (Western blot, ELISA, or AlphaScreen).

    • Quantify the level of phosphorylated c-Met relative to the total c-Met.

  • Data Analysis:

    • Subtract the background signal (unstimulated cells).

    • Normalize the data to the positive control (HGF-stimulated, DMSO-treated cells), which is set to 100% activity.

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Dose_Response_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 PrepareCompound Prepare Serial Dilution of this compound Incubate1->PrepareCompound TreatCells Treat Cells with this compound PrepareCompound->TreatCells Incubate2 Incubate for 2 hours TreatCells->Incubate2 Stimulate Stimulate with HGF Incubate2->Stimulate Incubate3 Incubate for 15 minutes Stimulate->Incubate3 Lyse Lyse Cells Incubate3->Lyse Detect Detect Phospho-c-Met Signal Lyse->Detect Analyze Data Analysis: Normalize and Plot Detect->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental workflow for the cell-based c-Met phosphorylation assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells that are dependent on c-Met signaling for their proliferation and survival.

Materials:

  • Cell Line: Hs746T (gastric carcinoma, MET amplified) or MKN-45 (gastric carcinoma, MET amplified).

  • This compound: 10 mM stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, flat-bottom, clear plates.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed 5 x 10^3 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells (this will be a 1:1 addition to the existing 100 µL of media, so prepare the dilutions at 2X the final concentration). Include a DMSO-only control.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of c-Met-IN-9 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] c-Met-IN-9 is a potent and selective small molecule inhibitor of c-Met kinase. This document provides detailed application notes and protocols for the in vivo administration of this compound in murine models, based on available preclinical data and established methodologies for similar compounds.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the activation of key pathways such as RAS/MAPK, PI3K/AKT, and STAT, which collectively drive cellular processes like proliferation, motility, and invasion.[1][3]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation cMet_IN_9 This compound cMet_IN_9->cMet Inhibition

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, the following tables summarize its reported in vitro activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
c-Met12

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MKN-45Gastric Cancer0.64
A549Lung Cancer1.92
H460Lung Cancer2.68

Experimental Protocols

The following protocols are representative methodologies for the in vivo evaluation of a c-Met inhibitor like this compound in a mouse xenograft model. These should be adapted based on the specific experimental design.

Protocol 1: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line and the subsequent treatment with this compound.

Materials:

  • Human cancer cell line with demonstrated c-Met expression (e.g., MKN-45)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • This compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

  • Matrigel (optional)

  • Sterile PBS, cell culture medium, syringes, and needles

  • Calipers for tumor measurement

Workflow:

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MKN-45) start->cell_culture injection 2. Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment with This compound or Vehicle randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis (e.g., Tumor Excision, Western Blot, IHC) monitoring->endpoint finish End endpoint->finish

Caption: Experimental workflow for a mouse xenograft study of this compound.

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with an equal volume of Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, prepare the final dosing solution by diluting the stock solution in the vehicle to the desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

    • Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). The control group should receive an equal volume of the vehicle. The dosage and frequency will need to be determined in preliminary dose-finding studies. A typical starting point for a novel small molecule inhibitor might be in the range of 10-50 mg/kg, administered once or twice daily.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates anti-tumor efficacy. Body weight loss can be an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as pharmacodynamic biomarker assessment (e.g., Western blot for phosphorylated c-Met) or histopathology.

Protocol 2: Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound in mice.

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • This compound and vehicle

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Equipment for plasma sample processing and analysis (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a small number of mice at each time point (serial sampling from the same animals is also possible with appropriate techniques).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound.

  • Data Analysis: Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile. From this profile, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) can be calculated.

Disclaimer

This document provides generalized protocols and should be used as a starting point for experimental design. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The optimal dosage, administration route, and vehicle for this compound must be determined empirically.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with c-Met-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][3][4] Small molecule inhibitors targeting the c-Met kinase activity have emerged as a promising class of anti-cancer agents.[5][6]

c-Met-IN-9 is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase. By blocking the ATP-binding site of the c-Met kinase domain, this compound effectively abrogates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival.[6][7] Inhibition of these pro-survival signals can lead to the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on c-Met signaling.[5][8]

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust, quantitative data on the pro-apoptotic efficacy of this compound.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[2][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells.[5][9] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[2] By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primarily)

Data Presentation

The following tables present representative data from experiments using this compound to induce apoptosis in a c-Met-dependent cancer cell line (e.g., A549, a non-small cell lung cancer line) versus a cell line with low c-Met expression (e.g., a control cell line).

Table 1: Dose-Dependent Induction of Apoptosis by this compound in A549 Cells (High c-Met Expression) after 24-hour Treatment.

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.9 ± 1.25.5 ± 0.9
5060.1 ± 4.225.4 ± 2.514.5 ± 1.8
10042.3 ± 3.838.2 ± 3.119.5 ± 2.2
50020.7 ± 2.945.1 ± 4.034.2 ± 3.3

Table 2: Effect of this compound on a Control Cell Line (Low c-Met Expression) after 24-hour Treatment.

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)96.1 ± 1.82.1 ± 0.61.8 ± 0.4
50094.5 ± 2.52.8 ± 0.92.7 ± 0.7

Signaling Pathways and Experimental Workflow

c-Met Signaling Pathway and Inhibition by this compound```dot

cMet_Pathway cluster_nucleus Nucleus Transcription Gene Transcription Proliferation Proliferation Transcription->Proliferation HGF HGF cMet cMet HGF->cMet Binds PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibits Bad, Caspase-9 MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription cMet_IN_9 cMet_IN_9 cMet_IN_9->cMet Inhibits Kinase Activity

Caption: Workflow for flow cytometry analysis of apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A c-Met expressing cancer cell line (e.g., A549) and a control cell line with low c-Met expression.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Culture Medium: Appropriate for the cell lines being used (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Trypsin-EDTA: For detaching adherent cells.

  • Annexin V-FITC Apoptosis Detection Kit: Containing:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (100 mM HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow Cytometry Tubes

  • Microcentrifuge

  • Flow Cytometer

Protocol

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2-5 x 10^5 cells/well).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

2. Cell Harvesting:

  • Carefully collect the culture medium from each well into a labeled flow cytometry tube. This is important to include any floating apoptotic cells.

  • Wash the adherent cells once with 1 mL of PBS and add this wash to the respective tube.

  • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 1 mL of complete culture medium and gently pipette to create a single-cell suspension.

  • Transfer the cell suspension to the corresponding flow cytometry tube.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

3. Staining:

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within 1 hour of staining.

  • Set up the flow cytometer with appropriate voltage settings for FSC, SSC, FITC (FL1), and PI (FL2/FL3). Use unstained and single-stained controls to set up compensation and gates.

  • Acquire at least 10,000 events for each sample.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Use quadrant gates to distinguish the four populations:

    • Lower-left quadrant: Viable cells (Annexin V- / PI-)

    • Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

  • Calculate the percentage of cells in each quadrant for each sample.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlInappropriate compensation settingsRun single-stain controls to properly set compensation.
Cells were harvested too harshlyUse a cell scraper or a gentle non-enzymatic dissociation solution for sensitive cells. Reduce trypsinization time.
Most cells are in the late apoptotic/necrotic quadrantTreatment time was too long or drug concentration was too highPerform a time-course and dose-response experiment to identify optimal conditions for detecting early apoptosis.
Low percentage of apoptotic cellsTreatment time was too short or drug concentration was too lowIncrease incubation time or drug concentration.
Cell line is resistant to this compoundConfirm c-Met expression and dependency of the cell line.
High PI staining in all samplesCells were left too long before analysisAnalyze samples as soon as possible after staining. Keep samples on ice.
Membrane damage during harvestingHandle cells gently during washing and centrifugation steps.

References

Troubleshooting & Optimization

Troubleshooting c-Met-IN-9 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Met-IN-9. Our aim is to help you resolve common issues, particularly precipitation in cell culture media, to ensure the success of your experiments.

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the inhibitor. This guide provides a systematic approach to identify and resolve this issue.

Visualizing the Troubleshooting Workflow

The following workflow outlines the steps to diagnose and address this compound precipitation.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution observe Precipitate observed in media after adding this compound check_stock 1. Inspect Stock Solution: Is it clear? observe->check_stock check_dilution 2. Review Dilution Protocol: Was it a serial dilution in media? check_stock->check_dilution remake_stock Action: Prepare fresh stock solution in anhydrous DMSO. check_stock->remake_stock check_final_conc 3. Assess Final Concentration: Is it too high? check_dilution->check_final_conc modify_dilution Action: Perform intermediate dilution in DMSO or ethanol before adding to media. check_dilution->modify_dilution optimize_conc Action: Lower the final working concentration. check_final_conc->optimize_conc sonicate Action: Briefly sonicate the final working solution. check_final_conc->sonicate prewarm Action: Pre-warm the media to 37°C before adding the inhibitor. check_final_conc->prewarm resolved Precipitation Resolved remake_stock->resolved modify_dilution->resolved optimize_conc->resolved sonicate->resolved prewarm->resolved

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?

A1: This is a common issue with hydrophobic small molecules like this compound. While highly soluble in an organic solvent like DMSO, a sudden transfer to an aqueous environment like cell culture media can cause it to crash out of solution. The DMSO disperses rapidly, leaving the inhibitor unable to stay dissolved in the aqueous media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on the properties of similar small molecule inhibitors, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the DMSO is of high purity and free of water, as moisture can affect the stability and solubility of the compound.

Q3: How can I prevent precipitation when preparing my working solution of this compound?

A3: To avoid precipitation, it is crucial to perform an intermediate dilution step. Instead of adding the highly concentrated DMSO stock directly to your media, first, make an intermediate dilution of the stock in a smaller volume of media or a co-solvent like ethanol. Then, add this intermediate dilution to the final volume of your cell culture media. This gradual change in solvent polarity helps to keep the compound in solution. Gently mixing the solution while adding the inhibitor can also be beneficial.

Q4: Can I heat or sonicate the media to help dissolve the precipitated this compound?

A4: Gentle warming of the media to 37°C before adding the inhibitor can help improve solubility.[1] Brief sonication of the final working solution can also be effective in redissolving small amounts of precipitate. However, prolonged or high-intensity sonication should be avoided as it can degrade the compound or media components.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[2]

Q6: Could the components of my cell culture media be contributing to the precipitation?

A6: Yes, certain components in the media, such as high concentrations of salts or proteins in serum, can influence the solubility of small molecules.[3] If you are using a serum-free medium, the lack of proteins that can bind to the inhibitor might reduce its solubility.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-Met inhibitors.

Table 1: Solubility of a Representative c-Met Inhibitor (ABN401) in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x 10^6^)
Water2.8
Methanol10.3
Ethanol12.5
2-Propanol15.8
Acetonitrile18.2
Ethyl Acetate21.7
1-Butanol45.6
Acetone78.9
Transcutol® HP2890.4

Data adapted from a study on the c-Met inhibitor ABN401, which is expected to have similar physicochemical properties to this compound.[4]

Table 2: In Vitro Activity of this compound

Cell LineIC50 (µM)
MKN-450.64
A5491.92
H4602.68

Data obtained from the supplier's product page.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 483.53 g/mol ), add 206.8 µL of DMSO.

    • Vortex the solution until the powder is completely dissolved. A brief, gentle warming to 37°C can be used if necessary.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting.

    • Final Dilution: Prepare the 1 µM working solution by diluting the 100 µM intermediate solution 1:100 into the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.

    • Mix the final working solution thoroughly by gentle inversion.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.01%.

Signaling Pathway Diagram

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[6] Dysregulation of this pathway is implicated in various cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation & Survival ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro CellMot Cell Motility & Invasion STAT3->CellMot cMet_IN_9 This compound cMet_IN_9->cMet Inhibits

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Optimizing c-Met-IN-9 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of c-Met-IN-9 for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5][6] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3][4][5][6] In many cancers, this pathway is aberrantly activated. This compound functions by blocking the kinase activity of c-Met, thereby inhibiting downstream signaling and reducing cancer cell viability. It has a reported in vitro IC50 (half-maximal inhibitory concentration) of 12 nM for c-Met kinase activity.[1][2][3][4][5][6]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A2: Based on available data, a good starting point for a dose-response experiment would be a broad range from 0.01 µM to 10 µM. Data on specific cell lines shows anti-proliferative IC50 values of 0.64 µM for MKN-45, 1.92 µM for A549, and 2.68 µM for H460 cells.[4] Therefore, including concentrations both below and above these values is recommended to determine the optimal range for your specific cell line.

Q3: How long should I incubate the cells with this compound before performing the viability assay?

A3: The incubation time can significantly impact the results and should be optimized for your experimental system. A common starting point is 24 to 72 hours. Shorter incubation times may not be sufficient to observe significant effects on cell viability, while longer incubations might lead to secondary effects not directly related to c-Met inhibition. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Several cell viability assays are compatible with small molecule inhibitors like this compound. The choice depends on your specific experimental needs and available equipment. Common choices include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used but can be affected by compounds that interfere with cellular redox processes.

  • Resazurin (alamarBlue®) Assay: A fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a good indicator of viable cells. They are highly sensitive and have a broad dynamic range.

  • Crystal Violet Assay: This assay stains total protein and is a simple method for assessing cell number.

It is recommended to validate your results with a second, mechanistically different assay to ensure the observed effects are not an artifact of the chosen method.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well) in 100 µL of complete growth medium.

  • Include wells with medium only as a background control.

  • Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

  • Select the seeding density that results in a sub-confluent monolayer and a strong signal-to-background ratio at the end of the incubation period.

Protocol 2: Dose-Response Curve for this compound

Objective: To determine the IC50 value of this compound for the cell line of interest.

Methodology:

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. A high concentration stock (e.g., 10 mM) is recommended to minimize the final DMSO concentration in the culture medium.

  • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM down to 0.005 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

  • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

  • Incubate the plate for the predetermined optimal duration (e.g., 48 or 72 hours).

  • Perform the chosen cell viability assay.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Reported Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Cancer0.64[4]
A549Lung Cancer1.92[4]
H460Lung Cancer2.68[4]

Table 2: Example of a 10-Point Dilution Series for a Dose-Response Experiment

Concentration (µM)
10
3.33
1.11
0.37
0.12
0.04
0.013
0.004
0.001
0 (Vehicle Control)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
No significant effect of this compound on cell viability The cell line may not be dependent on the c-Met signaling pathway, or the inhibitor concentration may be too low.Confirm c-Met expression and phosphorylation in your cell line using Western blotting. Test a higher concentration range of this compound. Consider a longer incubation time.
Precipitation of this compound in the culture medium Poor solubility of the compound at the tested concentrations.Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Avoid high concentrations of the inhibitor if solubility is an issue. If precipitation is observed, prepare fresh dilutions and vortex thoroughly before adding to the cells.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation conditions.Use cells within a consistent and low passage number range. Ensure all reagents are within their expiry dates and stored correctly. Maintain consistent incubation conditions (temperature, CO2, humidity).
High background in the cell viability assay Contamination of the cell culture or interference of the compound with the assay reagents.Regularly check for microbial contamination. Run a control with this compound in cell-free medium to check for direct interference with the assay chemistry.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility cMet_IN_9 This compound cMet_IN_9->cMet Inhibits Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_inhibitor Prepare this compound serial dilutions overnight_incubation->prepare_inhibitor treat_cells Treat cells with inhibitor overnight_incubation->treat_cells prepare_inhibitor->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_reagent Add cell viability reagent incubation->add_reagent read_plate Read plate (absorbance/fluorescence/luminescence) add_reagent->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Overcoming Resistance to c-MET Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with c-MET inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address challenges related to c-MET inhibitor resistance in your cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to our c-MET inhibitor, has developed resistance. What are the common mechanisms?

A1: Acquired resistance to c-MET inhibitors typically arises from two main mechanisms:

  • On-Target Alterations: These are genetic changes in the MET gene itself. This can include secondary mutations in the kinase domain (e.g., at residues D1228 and Y1230) that prevent the inhibitor from binding effectively, or amplification of the MET gene, leading to such high levels of the c-MET protein that the inhibitor concentration is no longer sufficient.[1][2]

  • Bypass Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent their dependence on c-MET signaling.[3] Common bypass pathways include the activation of other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or downstream signaling molecules such as KRAS.[1][4][5][6][7]

Q2: How can I determine the mechanism of resistance in my cell line?

A2: To investigate the resistance mechanism, a combination of molecular biology techniques is recommended:

  • Western Blotting: To check for hyperactivation of c-MET (indicative of gene amplification) or activation of bypass pathways (e.g., increased phospho-EGFR, phospho-ERK).

  • Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): To specifically assess MET gene amplification.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): To identify secondary mutations in the MET kinase domain or mutations in genes of bypass pathways like KRAS.

Q3: What are Type I and Type II c-MET inhibitors, and how does this classification relate to resistance?

A3: c-MET inhibitors are broadly classified based on their binding mode to the kinase domain:

  • Type I inhibitors (e.g., crizotinib, capmatinib, savolitinib) bind to the active conformation of the c-MET kinase.[2]

  • Type II inhibitors (e.g., cabozantinib, merestinib) bind to the inactive conformation.[2]

This distinction is critical for overcoming resistance due to on-target mutations. For instance, mutations at residues D1228 and Y1230 can confer resistance to Type I inhibitors.[2] In such cases, switching to a Type II inhibitor, which binds differently, may restore sensitivity.[2]

Q4: My resistant cells show increased phosphorylation of EGFR. What is the recommended strategy?

A4: Increased phospho-EGFR suggests the activation of an EGFR-mediated bypass pathway. The recommended strategy is a combination therapy approach: continue to inhibit c-MET while simultaneously inhibiting EGFR with an appropriate EGFR tyrosine kinase inhibitor (TKI) like gefitinib or erlotinib.[8][9] This dual inhibition can shut down both the primary and the escape pathways, often leading to restored sensitivity and cell death.[9]

Troubleshooting Guides

Issue 1: Gradual loss of sensitivity to a Type I c-MET inhibitor over time.
Possible Cause Suggested Action
On-target secondary mutation in the MET kinase domain (e.g., Y1230, D1228). [2]1. Sequence the MET kinase domain to confirm the presence of a mutation.2. Test the efficacy of a Type II c-MET inhibitor (e.g., cabozantinib).3. Perform a cell viability assay comparing the IC50 values of the Type I and Type II inhibitors in your resistant line.
MET gene amplification. [4][7]1. Perform qPCR or FISH to quantify the MET gene copy number.2. Conduct a Western blot to assess total and phosphorylated c-MET protein levels. Expect to see a significant increase.3. Consider increasing the concentration of your c-MET inhibitor or combining it with an inhibitor of a key downstream pathway, such as a PI3K or MEK inhibitor.
Activation of a bypass signaling pathway (e.g., EGFR, KRAS). [4][5]1. Use a phospho-RTK array or perform Western blots for key signaling nodes (p-EGFR, p-HER2, p-ERK, p-AKT) to identify the activated pathway.2. If a specific bypass pathway is identified, test a combination of your c-MET inhibitor with an inhibitor targeting that pathway (e.g., an EGFR inhibitor for p-EGFR upregulation).
Issue 2: No response to c-MET inhibitor in a cell line predicted to be sensitive.
Possible Cause Suggested Action
Low or absent c-MET expression/activation. 1. Confirm c-MET expression and phosphorylation status via Western blot or ELISA.2. Ensure the cell line is truly dependent on the c-MET pathway for survival.
Pre-existing resistance mechanism. 1. Analyze the genomic profile of the parental cell line for co-occurring mutations (e.g., in KRAS or PIK3CA) that could confer primary resistance.[6]
Experimental conditions. 1. Verify the concentration and stability of your c-MET inhibitor.2. Optimize cell seeding density and assay duration in your cell viability experiments.

Quantitative Data Summary

The following tables summarize representative IC50 values for various c-MET inhibitors in sensitive and resistant cancer cell lines.

Table 1: IC50 Values of c-MET Inhibitors in Sensitive vs. Resistant Gastric Cancer Cell Lines

Cell Linec-MET StatusInhibitorIC50 (nM)Resistance Mechanism
Hs746Tc-MET AmplifiedKRC-005093.4-
Hs746Tc-MET AmplifiedKRC-0071539-
Hs746T (HGF-transfected)c-MET AmplifiedJNJ-3887760546.7HGF Overexpression
Hs746T (Control)c-MET AmplifiedJNJ-3887760522.8-
Hs746T (HGF-transfected)c-MET AmplifiedPHA-665752117HGF Overexpression
Hs746T (Control)c-MET AmplifiedPHA-66575248.2-
SNU-5c-MET OverexpressedKRC-00509< 10-
SNU-620c-MET OverexpressedKRC-00715< 10-
MKN-45c-MET OverexpressedCrizotinib~5-

Data compiled from multiple sources.[10][11]

Table 2: IC50 Values of c-MET Inhibitors in Sensitive vs. Resistant NSCLC Cell Lines

Cell Linec-MET StatusInhibitorIC50Resistance Mechanism
EBC-1MET AmplifiedCapmatinib3.70 ± 0.10 nM-
EBC-CR1MET AmplifiedCapmatinib> 10 µMLoss of MET amplification, EGFR pathway activation
EBC-CR2MET AmplifiedCapmatinib> 10 µMLoss of MET amplification, PIK3CA pathway activation
EBC-CR3MET AmplifiedCapmatinib> 10 µMLoss of MET amplification
H596MET exon 14 skippingCrizotinibResistantConcurrent PIK3CA mutation

Data compiled from multiple sources.[6][12]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of a c-MET inhibitor in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • c-MET inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570-590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency after 72-96 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the c-MET inhibitor in culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a "vehicle control" (medium with DMSO, at the highest concentration used) and a "no cells" control (medium only).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader.[13]

    • Use a reference wavelength of >650 nm if available.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" control from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-c-MET

This protocol is to assess the activation status of the c-MET receptor.

Materials:

  • Cell lysate

  • RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation:

    • Treat cells as required (e.g., with HGF stimulation or c-MET inhibitor).

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.[14]

    • Incubate the membrane with the primary anti-phospho-c-MET antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL detection reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • (Optional) The membrane can be stripped and reprobed with an anti-total-c-MET antibody to normalize the phospho-signal to the total amount of c-MET protein.

Visualizations

Signaling Pathways and Resistance Mechanisms

cMET_Resistance_Pathways cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms cMET c-MET RAS RAS cMET->RAS EGFR EGFR EGFR->RAS Bypass cMET_Inhibitor c-MET Inhibitor PI3K PI3K AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation On_Target On-Target: - MET Amplification - Kinase Mutations  (Y1230, D1228) Bypass Bypass Activation: - EGFR Activation - KRAS Amplification/  Mutation

Caption: c-MET signaling and common resistance mechanisms.

Experimental Workflow: Investigating c-MET Inhibitor Resistance

Experimental_Workflow A Sensitive Cell Line (Baseline Characterization) B Develop Resistant Line (Dose Escalation with c-MET Inhibitor) A->B C Confirm Resistance (MTT Assay - Compare IC50) B->C D Investigate Mechanism C->D E On-Target? D->E Hypothesis 1 F Bypass Pathway? D->F Hypothesis 2 G qPCR/FISH for MET Amp Sanger Seq for MET Mut E->G H Phospho-RTK Array Western Blot for p-EGFR, p-ERK, etc. F->H I Test Counter-Strategy G->I H->I J Switch Inhibitor Type (e.g., Type I to Type II) I->J If On-Target K Combination Therapy (e.g., c-METi + EGFRi) I->K If Bypass Troubleshooting_Logic Start Cell line shows resistance to c-MET inhibitor Check_pMET Western Blot: Assess p-MET levels in presence of inhibitor Start->Check_pMET Decision_pMET Is p-MET still high? Check_pMET->Decision_pMET OnTarget Likely On-Target Resistance (MET Amp or Mutation) Decision_pMET->OnTarget Yes Check_Bypass Western Blot: Assess p-EGFR / p-ERK Decision_pMET->Check_Bypass No Solution_OnTarget Strategy: 1. Sequence MET gene 2. Test Type II Inhibitor OnTarget->Solution_OnTarget Decision_Bypass Is p-EGFR or p-ERK high? Check_Bypass->Decision_Bypass Bypass Likely Bypass Resistance (e.g., EGFR or KRAS activation) Decision_Bypass->Bypass Yes Unknown Other/Unknown Mechanism Decision_Bypass->Unknown No Solution_Bypass Strategy: Combine c-MET inhibitor with EGFR/MEK inhibitor Bypass->Solution_Bypass

References

Technical Support Center: c-Met-IN-9 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of c-Met-IN-9 for in vivo studies. As specific preclinical data for this compound is not publicly available, this guide offers a framework for establishing an appropriate dosage through a systematic dose-finding study, drawing on established principles for novel kinase inhibitors and data from other c-Met inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo starting dose for this compound?

A1: There is no established, publicly available in vivo dose for this compound. As a novel research compound, the optimal dosage must be determined experimentally through a dose-finding (dose-range-finding) study in the selected animal model. This is a critical step to ensure both efficacy and safety.

Q2: How does this compound work?

A2: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][3] By inhibiting the kinase activity of c-Met, this compound aims to block these oncogenic signals.

Q3: What are the key signaling pathways downstream of c-Met?

A3: The binding of HGF to c-Met triggers the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are central to regulating cell growth, proliferation, and survival.[2]

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor Dimerization c-Met->Dimerization HGF HGF (Ligand) HGF->c-Met Binds Phosphorylation Dimerization->Phosphorylation Autophosphorylation RAS RAS Phosphorylation->RAS PI3K PI3K Phosphorylation->PI3K STAT STAT Phosphorylation->STAT This compound This compound This compound->Phosphorylation Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Dose_Finding_Workflow Start Start Select_Doses Select Dose Levels (e.g., 10, 30, 100 mg/kg) + Vehicle Control Start->Select_Doses Administer Daily Administration (5-7 days) Select_Doses->Administer Monitor Daily Monitoring: - Body Weight - Clinical Signs Administer->Monitor Necropsy End of Study: - Necropsy - Gross Pathology Monitor->Necropsy Analyze Analyze Data: - Identify MTD - Select Doses for  Efficacy Study Necropsy->Analyze End End Analyze->End Troubleshooting_Logic Start No/Low Efficacy Observed Check_PK Assess Pharmacokinetics (PK): - Plasma concentration of this compound Start->Check_PK Low_Exposure Sufficient Exposure? Check_PK->Low_Exposure Check_PD Assess Pharmacodynamics (PD): - Inhibition of p-c-Met in tumor Target_Engagement Target Engaged? Check_PD->Target_Engagement Check_Model Evaluate Animal Model: - c-Met dependency of tumor Model_Appropriate Model Appropriate? Check_Model->Model_Appropriate Low_Exposure->Check_PD Yes Increase_Dose Action: Increase Dose or Improve Formulation Low_Exposure->Increase_Dose No Target_Engagement->Check_Model Yes Re-evaluate_Dose Action: Re-evaluate Dose and Dosing Schedule Target_Engagement->Re-evaluate_Dose No Select_New_Model Action: Select a More Appropriate Tumor Model Model_Appropriate->Select_New_Model No Investigate_Resistance Action: Investigate Resistance Mechanisms Model_Appropriate->Investigate_Resistance Yes

References

Cell line specific responses to c-Met-IN-9 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the c-Met kinase inhibitor, c-Met-IN-9.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with this compound.

FAQs

  • What is the mechanism of action of this compound? this compound is a 4-phenoxypyridine derivative that acts as a potent inhibitor of the c-Met kinase.[1] By targeting the ATP-binding site of the c-Met tyrosine kinase, it blocks the phosphorylation and activation of c-Met, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2]

  • Which cell lines are sensitive to this compound? Cell lines with amplification or overexpression of the c-Met gene are generally more sensitive to c-Met inhibitors. For this compound specifically, it has shown significant anti-proliferative activity against cell lines such as MKN-45 (gastric carcinoma), A549 (lung carcinoma), and H460 (large cell lung cancer).[1]

  • What are the known resistance mechanisms to c-Met inhibitors? Resistance to c-Met inhibitors can arise through various mechanisms, including:

    • HGF overexpression: Increased levels of the c-Met ligand, Hepatocyte Growth Factor (HGF), can outcompete the inhibitor.

    • Activation of alternative signaling pathways: Cancer cells can bypass c-Met inhibition by activating other receptor tyrosine kinases like EGFR or HER3.

    • Mutations in the c-Met kinase domain: These mutations can prevent the inhibitor from binding effectively.

Troubleshooting Common Experimental Issues

  • Problem: No significant inhibition of cell viability observed.

    • Possible Cause 1: Cell line is resistant to c-Met inhibition.

      • Solution: Confirm the c-Met expression and phosphorylation status in your cell line using Western blotting. Cell lines with low or absent c-Met expression are unlikely to respond to this compound. Consider using a positive control cell line known to be sensitive to c-Met inhibition, such as MKN-45.

    • Possible Cause 2: Incorrect drug concentration.

      • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line.

    • Possible Cause 3: Inactive compound.

      • Solution: Ensure proper storage of the this compound compound as recommended by the supplier. Verify the activity of the compound on a sensitive cell line.

  • Problem: High variability between replicate wells in cell viability assays.

    • Possible Cause 1: Uneven cell seeding.

      • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental data.

    • Possible Cause 2: Inconsistent drug addition.

      • Solution: Use a multichannel pipette for adding the drug to minimize timing differences between wells. Ensure the drug is well-mixed in the media before adding to the cells.

    • Possible Cause 3: Evaporation.

      • Solution: Maintain proper humidity in the incubator and use plate sealers for long-term incubations.

  • Problem: No decrease in phospho-c-Met levels after treatment in Western Blot.

    • Possible Cause 1: Insufficient drug concentration or treatment time.

      • Solution: Increase the concentration of this compound and/or the treatment duration. A time-course experiment (e.g., 1, 3, 6, 24 hours) can help determine the optimal treatment time.

    • Possible Cause 2: Technical issues with Western Blotting.

      • Solution: Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. Use a positive control lysate from cells known to have high phospho-c-Met levels. Optimize your antibody concentrations and incubation times.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Carcinoma0.64
A549Lung Carcinoma1.92
H460Large Cell Lung Cancer2.68

Data obtained from MedchemExpress.[1] The IC50 value for the c-Met kinase itself is 12 nM.[1]

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

2. Western Blot for Phospho-c-Met

This protocol is for detecting the levels of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-c-Met and anti-total c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a protein assay.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH).

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Recruits GAB1 GAB1 c-Met Receptor->GAB1 Recruits STAT3 STAT3 c-Met Receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion This compound This compound This compound->c-Met Receptor Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Drug Incubation Drug Incubation Cell Seeding->Drug Incubation Drug Preparation Drug Preparation Drug Preparation->Drug Incubation MTT Assay MTT Assay Drug Incubation->MTT Assay Western Blot Western Blot Drug Incubation->Western Blot Data Acquisition Data Acquisition MTT Assay->Data Acquisition Western Blot->Data Acquisition Result Interpretation Result Interpretation Data Acquisition->Result Interpretation

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Start No Inhibition No Inhibition Start->No Inhibition High Variability High Variability Start->High Variability No p-c-Met Decrease No p-c-Met Decrease Start->No p-c-Met Decrease Check c-Met Expression Check c-Met Expression No Inhibition->Check c-Met Expression Resistant Cells? Dose-Response Dose-Response No Inhibition->Dose-Response Wrong Dose? Check Compound Activity Check Compound Activity No Inhibition->Check Compound Activity Inactive Drug? Problem Solved Problem Solved Check c-Met Expression->Problem Solved Dose-Response->Problem Solved Check Compound Activity->Problem Solved Optimize Seeding Optimize Seeding High Variability->Optimize Seeding Uneven Seeding? Standardize Plating Standardize Plating High Variability->Standardize Plating Inconsistent Technique? Optimize Seeding->Problem Solved Standardize Plating->Problem Solved Optimize Treatment Optimize Treatment No p-c-Met Decrease->Optimize Treatment Suboptimal Conditions? Optimize WB Optimize WB No p-c-Met Decrease->Optimize WB Technical Issue? Optimize Treatment->Problem Solved Optimize WB->Problem Solved

Caption: A logical troubleshooting workflow for common experimental issues.

References

Preventing degradation of c-Met-IN-9 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-IN-9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of c-Met-IN-9 to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, we recommend using high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO. For aqueous-based cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent degradation. Please refer to the table below for detailed storage guidelines.

Q3: How can I minimize freeze-thaw cycles?

A3: Once a stock solution is prepared, it is crucial to aliquot it into smaller, single-use volumes. This practice prevents the degradation that can occur with repeated temperature changes.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not available, it is a general best practice to protect all small molecule inhibitors from prolonged exposure to light. Store solutions in amber vials or tubes wrapped in foil.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual indicators of degradation can include color change or the appearance of precipitate in a solution that was previously clear. However, chemical degradation can occur without any visible signs. If you suspect degradation, it is best to prepare a fresh solution. A decrease in the expected biological activity in your assays can also be an indicator of compound degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution - The concentration is above the solubility limit in the chosen solvent.- The quality of the solvent is poor (e.g., contains water).- The solution has been stored improperly.- Gently warm the solution and vortex or sonicate to aid dissolution.- Use fresh, anhydrous DMSO to prepare a new stock solution at a slightly lower concentration.- Ensure proper storage conditions are met (see storage table).
Precipitation when diluting into aqueous buffer/media - The final concentration in the aqueous solution is too high, leading to the compound crashing out.- The buffer composition (e.g., pH, salt concentration) is not optimal.- Increase the percentage of co-solvents like PEG300 or Tween-80 in the final formulation if the experimental system allows.- Perform serial dilutions to reach the final concentration gradually.- Test the solubility in different buffers to find the most suitable one for your experiment.
Loss of biological activity - Degradation of this compound due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., extreme pH, high temperature, light).- The compound has been in solution for an extended period.- Prepare a fresh stock solution from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light and store at the recommended temperature.- For critical experiments, use freshly prepared dilutions.
Inconsistent experimental results - Variability in the final concentration of this compound due to pipetting errors or incomplete dissolution.- Degradation of the compound over the course of a long experiment.- Ensure the stock solution is completely dissolved and homogenous before making dilutions.- Calibrate pipettes regularly.- For long-term experiments, consider adding the inhibitor fresh at specific time points if feasible.

Data Summary

Recommended Storage Conditions
Form Storage Temperature Duration Notes
Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsRecommended for long-term storage of stock solutions.
-20°C1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.

Note: The stability of this compound in aqueous buffers at physiological pH for extended periods is not fully characterized. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 475.45 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.7545 mg of this compound in 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for Assessing the Stability of this compound in Solution

This protocol can be adapted to test the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution

  • The aqueous buffer or cell culture medium of interest

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or water baths set to desired temperatures

  • Light-protected and transparent containers

Procedure:

  • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration in the aqueous buffer/medium of interest. Prepare separate samples for each condition to be tested (e.g., different temperatures, light vs. dark).

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.

  • Incubation: Store the remaining test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C; protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots from each test solution and analyze them by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

c-Met Signaling Pathway

The diagram below illustrates the simplified c-Met signaling pathway. The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor tyrosine kinase leads to dimerization and autophosphorylation of the receptor. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration. This compound acts as an inhibitor of the c-Met kinase activity, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_active Phosphorylated c-Met cMet->cMet_active Dimerization & Autophosphorylation RAS RAS cMet_active->RAS PI3K PI3K cMet_active->PI3K cMet_IN_9 This compound cMet_IN_9->cMet_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solution Stability Testing

The following workflow outlines the key steps for assessing the stability of this compound in solution.

Stability_Workflow cluster_timepoint Time-Point Analysis start Start prep_solution Prepare this compound solution in desired buffer/medium start->prep_solution t0_analysis Analyze T0 sample by HPLC prep_solution->t0_analysis incubate Incubate solutions under test conditions (T, light) t0_analysis->incubate take_aliquot Take aliquot at specified time incubate->take_aliquot For each time point end End incubate->end Experiment complete hplc_analysis Analyze by HPLC take_aliquot->hplc_analysis compare_data Compare peak area to T0 hplc_analysis->compare_data compare_data->incubate Continue to next time point

Caption: Workflow for assessing the stability of this compound in solution using HPLC.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-Met with c-Met-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in western blot results for phosphorylated Met (p-Met) when using the c-Met inhibitor, c-Met-IN-9.

Frequently Asked Questions (FAQs)

Q1: My p-Met signal is weak or absent after treating with this compound, even at low concentrations. What could be the issue?

A1: Several factors could contribute to a weak or absent p-Met signal. Consider the following troubleshooting steps:

  • Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate proteins.[1][2] Always prepare lysates on ice with pre-chilled buffers containing a freshly prepared cocktail of protease and phosphatase inhibitors.[3]

  • Insufficient Protein Load: Detection of low-abundance phosphoproteins may require loading a higher amount of total protein (e.g., 40 µg) per well.[4]

  • Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal. Perform a dot blot or a dilution series to determine the ideal concentration. A recommended starting dilution for many anti-p-Met antibodies is 1:1000 in TBST with 3% BSA.[4]

  • Inefficient Transfer: Ensure complete transfer of proteins to the membrane. This can be verified by staining the membrane with Ponceau S after transfer. High molecular weight proteins like c-Met (145 kDa β-subunit) may require longer transfer times or optimization of the transfer buffer.[5]

  • Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background and mask the signal.[6] Use Bovine Serum Albumin (BSA) instead.

Q2: I'm observing high background on my western blots for p-Met, making it difficult to interpret the results. How can I reduce the background?

A2: High background can obscure your bands of interest. Here are some common causes and solutions:

  • Inadequate Blocking: Ensure the membrane is completely blocked. Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[6]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding. Try reducing the antibody concentrations.[6][7]

  • Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[6]

  • Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to remove any particulates that can cause speckles on the blot.

Q3: The results for p-Met inhibition by this compound are inconsistent between experiments. What could be causing this variability?

A3: Consistency is key in western blotting. If you are experiencing experiment-to-experiment variability, consider these factors:

  • This compound Stability: Ensure the inhibitor is properly stored and handled. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and serum conditions, as these can affect c-Met expression and phosphorylation levels.

  • Treatment Time: The timing of this compound treatment is critical. Perform a time-course experiment to determine the optimal duration for observing maximal p-Met inhibition.

  • Loading Controls: Always probe for a reliable loading control (e.g., β-actin, GAPDH) on the same blot to ensure equal protein loading between lanes. It is also crucial to probe for total c-Met to normalize the p-Met signal, accounting for any changes in the total amount of the receptor.

Q4: I see multiple bands in my p-Met western blot. Are these non-specific?

A4: The presence of multiple bands can be due to several reasons:

  • Antibody Specificity: Some p-Met antibodies may cross-react with other phosphorylated receptor tyrosine kinases, especially if they are overexpressed.[8][9] Check the antibody datasheet for known cross-reactivities.

  • Protein Degradation: Proteolytic breakdown of c-Met can result in lower molecular weight bands. The use of protease inhibitors is crucial to prevent this.[5]

  • Splice Variants or Post-Translational Modifications: Different isoforms or other modifications of c-Met might be present.

  • Non-specific Binding: If the primary or secondary antibody concentrations are too high, they can bind to other proteins non-specifically.[7]

To confirm the specificity of your p-Met band, consider performing a control experiment where the cells are treated with a phosphatase prior to lysis; the specific p-Met band should disappear.

Quantitative Data Summary

The following table provides representative data on the inhibition of c-Met phosphorylation by a c-Met inhibitor. Note that the IC50 for this compound is 12 nM. The concentrations used in your experiments should be optimized for your specific cell line and experimental conditions.

Cell LineInhibitor ConcentrationTreatment Time% Inhibition of p-Met (Tyr1234/1235)Reference
Hs746T (Gastric Cancer)8 nM (KRC-00509)3 hours~70%[1]
SNU-5 (Gastric Cancer)10 nM (INCB28060)2 hours>90%[10]
CW9019 (Rhabdomyosarcoma)5 µM (SU11274)24 hoursSignificant Reduction[11]
RH30 (Rhabdomyosarcoma)5 µM (SU11274)24 hoursSignificant Reduction[11]

Experimental Protocols

Cell Lysis for Phosphorylated c-Met Detection

This protocol is designed to preserve the phosphorylation state of c-Met.

  • Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the determined amount of time. Include a vehicle-only control (e.g., DMSO). For a positive control, you can stimulate cells with Hepatocyte Growth Factor (HGF) at 20-50 ng/mL for 10 minutes.[12][13]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Place the culture dish on ice and add ice-cold RIPA buffer (or a specialized phospho-protein extraction buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • Sample Preparation: Mix the lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Store samples at -20°C or -80°C.

Western Blot Protocol for p-Met
  • SDS-PAGE: Load 20-40 µg of protein lysate per well onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its durability, especially if stripping and reprobing is planned.[14]

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Met antibody (e.g., targeting Tyr1234/1235) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation. A common starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Stripping and Reprobing Protocol

This allows for the detection of total c-Met or a loading control on the same membrane.

  • Mild Stripping:

    • After detecting p-Met, wash the membrane in TBST.

    • Prepare a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH adjusted to 2.2, in 1 L of water).[14]

    • Incubate the membrane in the mild stripping buffer for 5-10 minutes at room temperature with agitation. Repeat with fresh buffer.[14]

  • Harsh Stripping (if mild stripping is insufficient):

    • Prepare a harsh stripping buffer (e.g., containing β-mercaptoethanol and SDS) and warm it to 50°C.[15]

    • In a fume hood, incubate the membrane in the warm stripping buffer for up to 45 minutes with agitation.[15]

    • Thoroughly rinse the membrane with water and then wash with TBST.[15]

  • Verification of Stripping: Before reprobing, incubate the stripped membrane with the ECL substrate to ensure that the primary and secondary antibodies have been completely removed.

  • Reprobing: Block the stripped membrane again with 5% BSA in TBST for 1 hour and then proceed with the western blot protocol for the next primary antibody (e.g., anti-total c-Met or anti-β-actin).

Visualizations

Signaling Pathway

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis with Phosphatase Inhibitors start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_pMet Primary Ab: anti-p-Met blocking->primary_pMet wash1 Wash (TBST) primary_pMet->wash1 secondary Secondary Ab (HRP) wash1->secondary wash2 Wash (TBST) secondary->wash2 detection1 ECL Detection for p-Met wash2->detection1 strip Strip Membrane detection1->strip analysis Data Analysis detection1->analysis reprobe Re-block and Probe for Total c-Met/Loading Control strip->reprobe detection2 ECL Detection for Total c-Met reprobe->detection2 detection2->analysis

Caption: Western Blot Workflow for p-Met and Total c-Met.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent p-Met Results weak_signal Weak/No Signal? start->weak_signal high_bg High Background? start->high_bg variability Variability? start->variability weak_signal->high_bg No sol_phosphatase Add Phosphatase Inhibitors weak_signal->sol_phosphatase Yes sol_protein Increase Protein Load weak_signal->sol_protein Yes sol_ab_conc Optimize Ab Concentration weak_signal->sol_ab_conc Yes high_bg->variability No high_bg->sol_ab_conc Yes sol_blocking Optimize Blocking (Use BSA) high_bg->sol_blocking Yes sol_washing Increase Washing high_bg->sol_washing Yes sol_inhibitor Check Inhibitor Stability variability->sol_inhibitor Yes sol_controls Use Consistent Controls (Total c-Met, Loading) variability->sol_controls Yes

Caption: Troubleshooting Logic for Inconsistent p-Met Western Blots.

References

Validation & Comparative

Validating Cellular Target Engagement of Novel c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of novel c-Met inhibitors, using KRC-00715 as a primary example, and comparing its performance against other known inhibitors such as Crizotinib and Capmatinib. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical driver in many cancers, promoting cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is implicated in the progression of various solid tumors, including gastric and non-small cell lung cancer, making it a key therapeutic target.[3][4] Validating that a small molecule inhibitor directly binds to and inhibits c-Met within the complex cellular environment is a crucial step in preclinical development.

Comparative Performance of c-Met Inhibitors

The efficacy of a c-Met inhibitor is typically assessed through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified c-Met kinase domain, while cellular assays determine the compound's ability to inhibit c-Met signaling and cell viability in cancer cell lines dependent on c-Met activity. Below is a comparison of the novel inhibitor KRC-00715 with other established c-Met inhibitors.

CompoundBiochemical IC50 (c-Met)Cellular IC50 (p-Met Inhibition)Cellular IC50 (Cytotoxicity)Cell LineReference
KRC-00715 9.0 nMLess potent than KRC-0050939 nMHs746T[3]
KRC-00509 6.3 nM~8 nM (70% inhibition)3.4 nMHs746T[3]
Crizotinib 2.2 nMLess potent than KRC-00509~10 nMHs746T[3][5]
Capmatinib 0.13 nMNot specifiedNot specifiedNot specified[6]
Savolitinib 5 nM3 nMNot specifiedNot specified[6]
PHA-665752 9 nMNot specifiedNot specifiedNot specified[6]

Note: IC50 values can vary based on experimental conditions and assay formats.

Key Experimental Protocols for Target Validation

Validating that an inhibitor engages c-Met in a cellular context can be achieved through a combination of direct and indirect methods. Indirect methods assess the downstream consequences of target inhibition (e.g., phosphorylation status), while direct methods confirm the physical interaction between the compound and the target protein.

Western Blot for Inhibition of c-Met Autophosphorylation

This is a fundamental method to indirectly measure target engagement by quantifying the reduction in c-Met autophosphorylation at key tyrosine residues (Y1234/Y1235) upon inhibitor treatment.[3]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., Hs746T, which has MET gene amplification) in appropriate media until 70-80% confluency.[3]

    • Starve cells in serum-free media for 12-24 hours if assessing HGF-stimulated phosphorylation. For cells with constitutive activation like Hs746T, serum starvation is not always necessary.[3]

    • Treat cells with a dose range of the c-Met inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-3 hours).[3]

    • If required, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe for total c-Met and a loading control like GAPDH or β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm target engagement in intact cells. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Experimental Protocol:

  • Cell Treatment and Heating:

    • Culture cells to high confluency and treat with the vehicle or c-Met inhibitor at a desired concentration (e.g., 10x the cellular IC50) for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

  • Analysis by Western Blot:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of the soluble protein from each temperature point by Western blot, as described in the protocol above, using an antibody against total c-Met.

  • Data Analysis:

    • Quantify the band intensities at each temperature relative to the non-heated control (or lowest temperature).

    • Plot the percentage of soluble c-Met as a function of temperature for both vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms direct target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of the biological and experimental processes.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation (Y1234/1235) P2 P cMet->P2 PI3K PI3K P2->PI3K GRB2 GRB2/SOS P2->GRB2 STAT3 STAT3 P2->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Migration & Invasion ERK->Invasion STAT3->Proliferation

Caption: The c-Met signaling pathway upon HGF binding.

Western_Blot_Workflow start 1. Cell Culture (e.g., Hs746T) treat 2. Treat with c-Met Inhibitor start->treat lyse 3. Cell Lysis & Protein Quantification treat->lyse sds 4. SDS-PAGE lyse->sds transfer 5. Membrane Transfer sds->transfer block 6. Blocking transfer->block ab1 7. Primary Antibody (anti-p-Met) block->ab1 ab2 8. Secondary Antibody ab1->ab2 detect 9. ECL Detection & Imaging ab2->detect analyze 10. Data Analysis (Band Quantification) detect->analyze

Caption: Workflow for phospho-c-Met Western Blot analysis.

CETSA_Workflow start 1. Treat Intact Cells (Vehicle vs. Inhibitor) heat 2. Heat Cell Suspension (Temperature Gradient) start->heat lyse 3. Lysis (Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant 5. Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb 6. Western Blot for Total c-Met supernatant->wb analyze 7. Plot Melting Curve (% Soluble Protein vs. Temp) wb->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison Validation Target Engagement Validation WB Western Blot (p-Met Inhibition) Validation->WB CETSA CETSA (Thermal Stabilization) Validation->CETSA WB_char Measures: Downstream Effect Type: Indirect Evidence Pro: High Throughput Con: Doesn't confirm direct binding WB->WB_char CETSA_char Measures: Direct Binding Type: Direct Evidence Pro: Confirms physical interaction Con: Lower throughput CETSA->CETSA_char

Caption: Comparison of indirect vs. direct target engagement methods.

References

A Head-to-Head Battle in MET-Amplified Lung Cancer: Crizotinib vs. a Newer Generation c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with MET amplification is continually evolving. This guide provides an objective comparison of the first-generation MET inhibitor, crizotinib, against a representative newer and more selective inhibitor, capmatinib, supported by experimental data, detailed protocols, and pathway visualizations.

The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene, is a critical driver of tumorigenesis in a subset of NSCLC patients. Aberrant MET signaling, often due to gene amplification or mutations, promotes cancer cell proliferation, survival, migration, and invasion. Crizotinib, a multi-targeted kinase inhibitor, was the first to show clinical activity against MET-amplified NSCLC. However, newer, more selective MET inhibitors like capmatinib have since been developed, offering potentially improved efficacy and different safety profiles.

Mechanism of Action: A Tale of Two Inhibitors

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits ALK and ROS1 kinases. Its mechanism of action in MET-amplified lung cancer involves binding to the ATP-binding pocket of the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Capmatinib, on the other hand, is a highly potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Its higher selectivity is a key differentiator from the multi-targeted crizotinib.[2] This specificity for MET is intended to minimize off-target effects and potentially enhance its therapeutic window.

Comparative Efficacy: In Vitro and In Vivo Data

The potency and efficacy of c-Met inhibitors are initially evaluated through in vitro and in vivo preclinical studies. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, and tumor growth inhibition in xenograft models.

Biochemical and Cellular Potency

Published data indicates that capmatinib is significantly more potent than crizotinib in inhibiting the c-Met kinase.

InhibitorTargetIC50 (nM)Reference
Crizotinib c-Met22.5[2]
Capmatinib c-Met0.6[2]

Table 1: Comparison of biochemical IC50 values for crizotinib and capmatinib against the c-Met kinase.

This enhanced potency of capmatinib is a key characteristic of the newer generation of MET inhibitors.

Clinical Performance in MET-Amplified NSCLC

Clinical trials have provided valuable data on the real-world efficacy of these inhibitors in patients with MET-amplified NSCLC.

InhibitorStudyPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Reference
Crizotinib Retrospective StudyMET amplification1.41.4[3]
Capmatinib GEOMETRY mono-1 (Cohort 6)MET amplification (previously treated)29%-[4]
Capmatinib GEOMETRY mono-1 (Cohort 5a)MET amplification (treatment-naïve)40%-[5]

Table 2: Comparison of clinical efficacy of crizotinib and capmatinib in MET-amplified NSCLC.

A retrospective study directly comparing savolitinib (another selective MET inhibitor) with crizotinib in MET amplification patients showed a better progression-free survival for savolitinib (7.1 months) compared to crizotinib (1.4 months), suggesting that more selective MET inhibitors may offer improved outcomes in this patient population.[3]

Visualizing the c-Met Signaling Pathway and Inhibition

The c-Met signaling pathway is a complex cascade of molecular interactions that, when dysregulated, drives cancer progression. Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors like crizotinib and capmatinib.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF c-Met Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain HGF->c-Met Receptor:f0 Binds GRB2 GRB2 c-Met Receptor:f2->GRB2 Recruits GAB1 GAB1 c-Met Receptor:f2->GAB1 Recruits STAT3 STAT3 c-Met Receptor:f2->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion Crizotinib Crizotinib Crizotinib->c-Met Receptor:f2 Inhibits Capmatinib Capmatinib Capmatinib->c-Met Receptor:f2 Inhibits (more selective)

Caption: The c-Met signaling pathway and points of inhibition by crizotinib and capmatinib.

Experimental Protocols: A Guide for Researchers

Reproducibility and standardization are paramount in drug development research. Below are detailed methodologies for key experiments cited in the evaluation of c-Met inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed MET-amplified lung cancer cells (e.g., NCI-H1993) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor (crizotinib or capmatinib) and a vehicle control for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for c-Met Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Met, providing a direct measure of inhibitor activity on its target.

Workflow:

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Standard workflow for a Western blotting experiment.

Protocol:

  • Cell Treatment and Lysis: Treat MET-amplified lung cancer cells with the inhibitor for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MET (e.g., Tyr1234/1235) and total MET overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The development of targeted therapies for MET-amplified NSCLC has progressed from the multi-targeted inhibitor crizotinib to more selective and potent agents like capmatinib. Preclinical data demonstrates the superior biochemical potency of capmatinib. While direct head-to-head clinical trial data is limited, emerging evidence suggests that newer, more selective MET inhibitors may offer improved clinical outcomes for patients with MET-amplified NSCLC. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field, facilitating further investigation and development of novel therapeutic strategies.

References

Cross-Reactivity Profile of Tepotinib, a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Introduction

The c-Met receptor tyrosine kinase (RTK) is a critical signaling protein involved in cell proliferation, migration, and survival.[1] Its aberrant activation is a known driver in various cancers, making it a key target for therapeutic intervention. Tepotinib is a potent and highly selective oral inhibitor of c-Met, targeting variants with exon 14 skipping alterations.[2][3] This guide provides a comparative analysis of Tepotinib's cross-reactivity with other receptor tyrosine kinases, supported by experimental data, to aid researchers in evaluating its selectivity and potential off-target effects.

Quantitative Analysis of Kinase Inhibition

To assess the selectivity of Tepotinib, its inhibitory activity was tested against a broad panel of over 400 kinases and their variants at a concentration of 0.1 µM. This concentration is approximately 200% of the free steady-state maximum plasma concentration observed in patients receiving the clinical dose of 500 mg once daily.[4] At this clinically relevant concentration, Tepotinib demonstrated complete inhibition (≥99%) of its primary target, c-Met.[4] The following table summarizes the inhibitory activity of Tepotinib against a selection of other receptor tyrosine kinases.

Kinase TargetFamily% Inhibition at 0.1 µM
c-Met MET ≥99%
TrkATRKLow
TrkBTRKLow
TrkCTRKLow
AXLTAMLow
MERTAMLow
TYRO3TAMLow
VEGFR2VEGFRLow
PDGFRβPDGFRLow
EGFREGFRLow
HER2EGFRLow

Data sourced from a comprehensive kinase panel screening of Tepotinib.[4]

c-Met Signaling Pathway and Inhibition by Tepotinib

The following diagram illustrates the canonical c-Met signaling pathway upon activation by its ligand, Hepatocyte Growth Factor (HGF), and the point of inhibition by Tepotinib.

cMet_pathway cluster_extracellular cluster_membrane cluster_intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Tepotinib Tepotinib Tepotinib->cMet Inhibits Phosphorylation

Caption: Simplified c-Met signaling pathway and the inhibitory action of Tepotinib.

Experimental Protocols

The cross-reactivity and inhibitory potency of Tepotinib were determined using established biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Flash-Plate Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Kinase and Substrate: A His6-tagged recombinant human MET kinase domain (amino acid residues 974 to end) was used. The substrate was a biotinylated peptide, biotin-poly-AlaGluLysTyr (6:2:5:1).[5]

  • Reaction Components: The kinase reaction was initiated by adding [γ-33P]-labeled ATP.

  • Procedure:

    • The kinase, substrate, and varying concentrations of Tepotinib were incubated in an assay plate.

    • The reaction was started by the addition of radiolabeled ATP.

    • The amount of phosphorylated substrate was quantified by measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: IC50 values, the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated from the dose-response curves. Tepotinib demonstrated an IC50 of 1.7 to 1.8 nmol/L for c-Met in this assay.[4][5]

Cellular c-Met Phosphorylation Assay

This assay measures the inhibition of c-Met autophosphorylation in a cellular context.

  • Cell Line: A549 human lung carcinoma cells, which require HGF stimulation to activate c-Met, were used.[5]

  • Procedure:

    • A549 cells were cultured in serum-free medium for 20 hours to reduce basal signaling.

    • Cells were pre-treated with varying concentrations of Tepotinib for 45 minutes.

    • c-Met was activated by stimulating the cells with 100 ng/mL of HGF for 5 minutes.

    • Cell lysates were prepared, and the levels of phosphorylated c-Met were quantified using a suitable detection method, such as ELISA or Western blotting.

  • Data Analysis: The IC50 value for the inhibition of HGF-mediated c-Met phosphorylation was determined. In this cellular assay, Tepotinib showed an IC50 value of 5.4 nmol/L.[4]

The presented data demonstrates that Tepotinib is a highly selective inhibitor of c-Met. At clinically relevant concentrations, it shows minimal cross-reactivity with a wide range of other receptor tyrosine kinases, underscoring its targeted mechanism of action. This high selectivity is advantageous in a therapeutic context, as it may reduce the likelihood of off-target toxicities. Researchers and drug developers can utilize this information to inform their studies and clinical strategies involving the targeted inhibition of the c-Met signaling pathway.

References

A Head-to-Head Comparison of c-Met-IN-9 and Other Type I c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Its aberrant activation can drive tumor growth, proliferation, and metastasis. A significant class of drugs designed to counter this is the type I c-Met inhibitors, which competitively bind to the ATP-binding pocket of the active kinase. This guide provides a detailed head-to-head comparison of a novel inhibitor, c-Met-IN-9, with other well-characterized type I c-Met inhibitors, including crizotinib, capmatinib, and tepotinib. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.

Biochemical and Cellular Potency

A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Biochemical assays determine the direct inhibitory effect on the purified enzyme, while cellular assays measure the inhibitor's activity within a biological context.

InhibitorBiochemical c-Met IC50 (nM)Cell LineCellular IC50 (nM)Citation(s)
This compound 12MKN-45 (gastric, MET amp)640[1]
A549 (lung)1920[1]
H460 (lung)2680[1]
Crizotinib 8 - 20GTL-16 (gastric, MET amp)9.7[2][3]
MKN-45 (gastric, MET amp)<200[4]
Hs746T (gastric, MET amp)<200[4]
NCI-H441 (lung)11[3]
Capmatinib 0.13SNU-5 (gastric, MET amp)1.2[5]
S114 (gastric)12.4[5]
H441 (lung)~0.5[5]
U-87MG (glioblastoma)2[5]
Tepotinib 1.7 - 4MKN-45 (gastric, MET amp)6 - 9[1][6]
EBC-1 (lung, MET amp)1.1[1]
Hs746T (gastric, MET amp)2.5[1]
A549 (lung, HGF-stimulated)5.4[1]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. Highly selective inhibitors are generally preferred. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

InhibitorPrimary Target(s)Selectivity NotesCitation(s)
This compound c-MetData on broader kinase selectivity is not readily available.
Crizotinib ALK, ROS1, c-MetA multi-targeted kinase inhibitor.[2][3]
Capmatinib c-MetHighly selective, with over 1000-fold selectivity for c-Met against a large panel of other kinases.[7][8]
Tepotinib c-MetHighly selective, with >200-fold selectivity for c-Met over most other kinases tested.[9][10]

In Vivo Efficacy

The ultimate test of a drug candidate is its ability to inhibit tumor growth in vivo. This is typically evaluated in mouse xenograft models where human cancer cells are implanted into immunocompromised mice.

InhibitorTumor ModelDosingTumor Growth InhibitionCitation(s)
This compound Not readily available--
Crizotinib GTL-16 (gastric, MET amp) xenograft100 mg/kg, dailySignificant tumor growth inhibition[3]
Capmatinib U-87MG (glioblastoma) xenograft10 mg/kg, once dailyResulted in partial tumor regressions in 6 out of 10 mice.[5]
Tepotinib Hs746T (gastric, MET amp) xenograft15 mg/kg, dailyInduced complete regression of tumors.[9]
DFCI081 (NSCLC, MET amp) xenograftNot specifiedInduced complete tumor regression.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of c-Met inhibitors and the methods used to evaluate them, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GRB2 GRB2/SOS P1->GRB2 Recruitment GAB1 GAB1 P2->GAB1 Recruitment RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Nucleus Nucleus AKT->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation

Figure 1: Simplified c-Met Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF, Kinase-Glo) Determine IC50 Cell_Culture Cancer Cell Lines (MET-amplified, MET-mutant, etc.) Phospho_Assay Cellular Phospho-c-Met Assay (Western Blot, ELISA) Confirm target engagement Cell_Culture->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (MTT, CellTiter-Glo) Determine cellular IC50 Phospho_Assay->Proliferation_Assay Xenograft_Model Xenograft Mouse Model (Subcutaneous or Orthotopic) Proliferation_Assay->Xenograft_Model Dosing Inhibitor Administration (Oral, IP) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Figure 2: Typical Experimental Workflow for c-Met Inhibitor Evaluation.

Experimental Protocols

Biochemical c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of purified c-Met kinase and the inhibitory effect of test compounds.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Biotinylated peptide substrate (e.g., biotin-poly-Ala-Glu-Lys-Tyr).

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add the c-Met enzyme, peptide substrate, and the test inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents and incubate in the dark for 60 minutes.

    • Read the fluorescence at both 620 nm (cryptate emission) and 665 nm (XL665 emission).

    • Calculate the HTRF ratio (665/620) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-c-Met Assay (Western Blot)

This method is used to assess the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with activated c-Met (e.g., MKN-45).

    • Cell culture medium and supplements.

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system and quantify the band intensities to determine the inhibition of c-Met phosphorylation.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line.

    • Cell culture medium and supplements.

    • Test inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Plot the absorbance values against the inhibitor concentrations to calculate the IC50 for cell proliferation.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a c-Met inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line that forms tumors in mice (e.g., Hs746T).

    • Cell culture medium.

    • Matrigel (optional).

    • Test inhibitor formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

This guide provides a comparative overview of this compound and other type I c-Met inhibitors. Based on the available data, this compound demonstrates potent biochemical inhibition of c-Met. However, its cellular potency appears to be lower than that of other established inhibitors like capmatinib and tepotinib, particularly in MET-amplified cell lines. Crizotinib, while effective, is a multi-targeted inhibitor, which may lead to a different side-effect profile compared to more selective agents. Both capmatinib and tepotinib show high selectivity and potent anti-tumor activity in preclinical models, which has translated to clinical success. Further investigation into the kinase selectivity and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential in comparison to these established inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.

References

Decoding Specificity: A Comparative Analysis of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the specificity of c-Met-IN-9 against two other well-characterized c-Met inhibitors, Capmatinib (formerly INCB28060) and Tepotinib, based on available kinase panel screening data.

The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a validated target in oncology. While numerous inhibitors have been developed, their specificity profiles vary significantly. This comparison aims to shed light on the selectivity of this compound, a compound with a reported IC50 of 12 nM for c-Met kinase.[1]

Kinase Inhibition Profile: A Head-to-Head Comparison

To objectively assess the specificity of these inhibitors, we have compiled available kinase panel screening data. It is important to note that comprehensive, publicly available kinase panel screening data for this compound is limited. In contrast, Capmatinib and Tepotinib have been more extensively profiled.

Data Summary:

Inhibitorc-Met IC50Kinase Panel Screening Highlights
This compound 12 nMNo publicly available kinase panel screening data.
Capmatinib (INCB28060) 0.13 nM[2][3][4]Highly selective with over 10,000-fold selectivity for c-Met over a large panel of human kinases.[3][4][5] In a screen of over 305 kinases, only MET was inhibited at a concentration of 1 µM.
Tepotinib ~1-5 nMIn a panel of 305 different kinases, only MET, MET(M1250T), and MET(Y1230H) showed ≥50% inhibition at a concentration of 0.1 µmol/L.

Detailed Kinase Inhibition Data for Tepotinib:

The following table is derived from a report by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) and illustrates the high selectivity of Tepotinib.

KinaseInhibition (%) at 0.1 µmol/LInhibition (%) at 1 µmol/L
MET 100, 99100, 100
MET(M1250T) 99, 99>100, >100
MET(Y1230H) 94, 94100, 100

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer context for the role of these inhibitors and the methods used to characterize them, the following diagrams illustrate the c-Met signaling pathway and a typical kinase panel screening workflow.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 GRB2 GRB2 P1->GRB2 Recruitment PI3K PI3K P2->PI3K Activation STAT3 STAT3 P3->STAT3 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration, Invasion ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse STAT3->CellResponse

Caption: The c-Met signaling pathway initiated by HGF binding.

Kinase_Panel_Screening_Workflow Compound Test Inhibitor (e.g., this compound) AssayPlate Multi-well Assay Plate Compound->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Detection Detection Reagent (e.g., Luminescence, Fluorescence) AssayPlate->Detection Incubation ATP ATP (Substrate) ATP->AssayPlate Reader Plate Reader Detection->Reader Signal Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Reader->DataAnalysis

Caption: A generalized workflow for kinase panel screening.

Experimental Protocols

Biochemical c-Met Kinase Inhibition Assay (General Protocol)

This protocol provides a representative method for determining the in vitro potency of an inhibitor against c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP solution.

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Test inhibitor (e.g., this compound) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

    • Plate reader capable of luminescence detection.

  • Assay Procedure:

    • A solution of the c-Met kinase is prepared in kinase buffer.

    • The test inhibitor is serially diluted in DMSO and then further diluted in kinase buffer.

    • In a 384-well plate, the kinase solution, substrate, and diluted inhibitor are combined. The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Following incubation, the kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

The available data strongly suggests that both Capmatinib and Tepotinib are highly selective inhibitors of the c-Met kinase. While this compound demonstrates potent inhibition of c-Met with an IC50 of 12 nM, a comprehensive understanding of its specificity awaits the public release of broad kinase panel screening data. For researchers considering the use of this compound, it is recommended to perform independent kinase panel screening to fully characterize its selectivity profile and potential off-target effects. This will ensure a more complete understanding of its biological activity and will be crucial for the interpretation of experimental results and for advancing its potential in drug development.

References

Navigating the c-Met Kinase Inhibitor Landscape: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel c-Met Inhibitor, c-Met-IN-9, Against Standard of Care Agents in Preclinical Models.

This guide provides a comparative overview of the preclinical in vivo efficacy of a hypothetical novel c-Met inhibitor, this compound, benchmarked against established standard of care treatments for cancers with c-Met pathway alterations. The primary focus is on non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations or MET amplification, for which targeted therapies have demonstrated significant clinical benefit. The standard of care agents included in this comparison are Crizotinib, Capmatinib, and Tepotinib.

The data presented for the standard of care drugs are compiled from publicly available preclinical and clinical studies. The information for this compound is presented as a placeholder, illustrating the data points required for a comprehensive comparative assessment. This guide is intended for researchers, scientists, and drug development professionals to contextualize the performance of new therapeutic candidates targeting the c-Met signaling pathway.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades.[1][2][3][4] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, migration, and invasion.[4] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in various cancers, including NSCLC.[2][3][5]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Invasion Invasion & Metastasis STAT3->Invasion

Figure 1: The HGF/c-Met signaling pathway and its downstream effectors.

In Vivo Efficacy: Head-to-Head Comparison

The following table summarizes the in vivo efficacy of this compound (hypothetical data) compared to the standard of care c-Met inhibitors Crizotinib, Capmatinib, and Tepotinib in preclinical cancer models.

Parameter This compound (Hypothetical) Crizotinib Capmatinib Tepotinib
Cancer Model NSCLC Xenograft (METamp)Uveal Melanoma Xenograft[6]NSCLC PDX (METex14)[7]NSCLC Xenograft (METamp)[8]
Dosage 25 mg/kg, QD, PO25 nmol/L[6]10 mg/kg, BID, PO[7]Not Specified
Tumor Growth Inhibition (TGI) >90%Insufficient to decrease tumor growth[6]Complete tumor regression[9]Slowed tumor growth (T/C = 45%)[8]
Objective Response Rate (ORR) Not Applicable32% (in patients with METex14 NSCLC)[10]68% (in treatment-naive METex14 NSCLC patients)[11]57.3% (in treatment-naive METex14 NSCLC patients)[11]
Duration of Response (DOR) Not ApplicableNot SpecifiedNot Specified10.8 months (in treatment-naive METex14 NSCLC patients)[12]
Progression-Free Survival (PFS) Not Applicable7.3 months (in patients with METex14 NSCLC)[10]12.5 months (in treatment-naive METex14 NSCLC patients)[11]12.6 months (in treatment-naive METex14 NSCLC patients)[11]
Overall Survival (OS) Not Applicable20.5 months (in patients with METex14 NSCLC)[10]21.4 months (in treatment-naive METex14 NSCLC patients)[11]21.3 months (in treatment-naive METex14 NSCLC patients)[11]
Key Findings Potent anti-tumor activityInhibited metastasis but not primary tumor growth[6]Highly active against models with MET activation[7][9]Can overcome acquired resistance to EGFR TKIs[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for evaluating c-Met inhibitors in preclinical models.

General In Vivo Efficacy Study Workflow

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cell_culture Cell Line Culture (e.g., MET-amplified NSCLC) implantation Subcutaneous Injection of Tumor Cells cell_culture->implantation animal_model Animal Model (e.g., Nude Mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Drug Administration (Vehicle, this compound, SoC) randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd survival Overall Survival dosing->survival

Figure 2: A generalized workflow for in vivo efficacy studies of c-Met inhibitors.
Detailed Methodologies

1. Cell Lines and Animal Models:

  • Cell Lines: Human cancer cell lines with known MET alterations are commonly used. For instance, NSCLC cell lines with MET amplification (e.g., EBC-1, NCI-H1993) or patient-derived xenograft (PDX) models harboring MET exon 14 skipping mutations.[7][13]

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.

2. Tumor Implantation and Growth:

  • Tumor cells are harvested during their exponential growth phase and suspended in a suitable medium (e.g., Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Drug Formulation and Administration:

  • The investigational drug (e.g., this compound) and standard of care agents are formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

  • Dosing is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, standard of care).

  • The dosing schedule (e.g., once daily, twice daily) and duration are maintained as per the study design.

4. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Tumor Volume: Measured at regular intervals throughout the study.

  • Body Weight: Monitored as an indicator of toxicity.

  • Overall Survival: The time from treatment initiation until death or a predetermined endpoint.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood and tumor tissue samples may be collected to assess drug exposure and target engagement (e.g., inhibition of c-Met phosphorylation).

Conclusion

This comparative guide provides a framework for evaluating the in vivo efficacy of a novel c-Met inhibitor, this compound, against the current standards of care, Crizotinib, Capmatinib, and Tepotinib. The provided data tables, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field of oncology drug discovery. A thorough and standardized preclinical evaluation is paramount to identifying promising new therapeutic agents that can improve outcomes for patients with c-Met-driven malignancies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][4] A critical aspect in the development of c-Met inhibitors is their selectivity, as off-target effects on other kinases can lead to toxicity and unforeseen side effects.

This guide provides a comparative assessment of the selectivity of a potent and highly selective c-Met inhibitor, Capmatinib, against related kinases. Due to the limited public availability of specific data for "c-Met-IN-9," this guide will utilize the well-characterized inhibitor Capmatinib as a representative example to illustrate the principles of kinase selectivity assessment. The information presented is supported by experimental data and detailed methodologies to aid researchers in their evaluation of c-Met targeted therapies.

Kinase Selectivity Profile of Capmatinib

Capmatinib is an ATP-competitive inhibitor of c-Met.[5][6] Its high potency and selectivity have been demonstrated in multiple studies. The following table summarizes the inhibitory activity of Capmatinib against c-Met and a selection of other kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Kinase TargetIC50 (nM)Selectivity vs. c-MetReference
c-Met 0.13 -[5][7][8]
Other Kinases>1,300>10,000-fold[5][9]

As the data indicates, Capmatinib is exceptionally selective for c-Met, with a more than 10,000-fold greater potency for c-Met compared to a large panel of other human kinases.[5][9] This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using in vitro assays that measure the inhibitor's ability to block the activity of a panel of purified kinases. Two common methods are enzymatic kinase assays and competitive binding assays like KINOMEscan.

Enzymatic Kinase Inhibition Assay

This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The inhibitor's potency is determined by its ability to reduce this phosphorylation event.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with necessary cofactors (e.g., Mg2+).

  • Inhibitor Addition: The test compound (e.g., Capmatinib) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate or using coupled enzyme systems that produce a fluorescent signal proportional to ADP formation.

    • Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ (Competitive Binding Assay)

This is a high-throughput method that assesses the ability of a test compound to compete with a known ligand for the ATP-binding site of a large number of kinases.

Principle: The amount of kinase that binds to an immobilized ligand is measured in the presence and absence of a test compound. A reduction in binding indicates that the test compound is competing for the same binding site.

General Protocol:

  • Immobilization: A proprietary, broadly-active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a single high concentration (for initial screening) or at various concentrations (for determining dissociation constants, Kd).

  • Washing: Unbound kinases are washed away.

  • Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified by measuring the corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in a control (DMSO) reaction. The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, Kd values are calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing kinase selectivity and the c-Met signaling pathway.

Kinase_Selectivity_Workflow cluster_enzymatic Enzymatic Kinase Assay cluster_kinomescan KINOMEscan™ Assay prep Prepare Reaction Mix (Kinase, Substrate, ATP) add_inhibitor Add Inhibitor (e.g., Capmatinib) prep->add_inhibitor incubate Incubate add_inhibitor->incubate detect Detect Phosphorylation incubate->detect analyze_ic50 Calculate IC50 detect->analyze_ic50 immobilize Immobilize Ligand compete Add DNA-tagged Kinases & Test Compound immobilize->compete wash Wash Unbound Kinases compete->wash elute_quantify Elute & Quantify (qPCR) wash->elute_quantify analyze_kd Calculate Kd/% Control elute_quantify->analyze_kd

Figure 1. Experimental workflows for assessing kinase selectivity.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization leads to RAS_MAPK RAS/RAF/MEK/ERK (MAPK Pathway) Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT JAK/STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility & Invasion RAS_MAPK->Motility Survival Survival PI3K_AKT->Survival PI3K_AKT->Motility STAT->Proliferation Capmatinib Capmatinib Capmatinib->Dimerization inhibits

Figure 2. Simplified c-Met signaling pathway and the inhibitory action of Capmatinib.

Conclusion

The assessment of kinase selectivity is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. As exemplified by Capmatinib, a highly selective c-Met inhibitor demonstrates a significant potency for its intended target while minimizing interactions with other kinases. This high degree of selectivity is crucial for achieving a favorable therapeutic window and reducing the likelihood of adverse effects. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate the selectivity profiles of novel kinase inhibitors, thereby facilitating the development of safer and more effective cancer treatments.

References

A Comparative Guide to Combination Therapies Featuring c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of malignancies, has become a focal point for targeted cancer therapy. Dysregulation of the c-Met signaling pathway can drive tumor growth, proliferation, and metastasis. This guide provides a comparative analysis of preclinical data for the c-Met inhibitor c-Met-IN-9 and other notable c-Met inhibitors, with a focus on their application in combination therapy. The objective is to furnish researchers with the necessary data to inform further investigation and drug development strategies.

Introduction to this compound

This compound is a 4-phenoxypyridine derivative identified as a potent inhibitor of c-Met kinase with an IC50 of 12 nM[1][2]. Preclinical studies indicate that it can induce apoptosis and exhibits antitumor properties[1][2][3]. Specifically, it has demonstrated antiproliferative effects against various cancer cell lines, including MKN-45 (gastric cancer), A549 (lung cancer), and H460 (lung cancer), with IC50 values of 0.64 μM, 1.92 μM, and 2.68 μM, respectively[3]. Further in vitro evidence suggests that this compound can inhibit colony formation and cell motility[3]. While comprehensive in vivo combination therapy data for this compound is not yet widely published, its in vitro profile provides a strong basis for its potential use in combination with other anticancer agents.

Comparative Analysis of c-Met Inhibitors in Combination Therapy

To provide a broader context for the potential of this compound, this guide compares its available data with that of other well-characterized c-Met inhibitors that have been investigated in combination therapy settings. Crizotinib and Capmatinib are chosen as comparators due to their established clinical relevance and the availability of public data.

InhibitorTypeTarget(s)IC50 (c-Met)Combination Partner(s)Observed Synergy
This compound Small Moleculec-Met12 nM[1][2]Not specified in available literatureNot specified in available literature
Crizotinib Small MoleculeALK, ROS1, c-Met11 nMErlotinib (EGFR inhibitor)Enhanced tumor growth inhibition in NSCLC xenograft models[4]
Capmatinib Small Moleculec-Met0.8 nMGefitinib (EGFR inhibitor)Overcame gefitinib resistance in EGFR-mutant, c-Met-amplified NSCLC cell lines

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vitro assays used to characterize c-Met inhibitors.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MKN-45, A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the c-Met inhibitor (e.g., this compound) or combination of drugs for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

Colony Formation Assay

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with the c-Met inhibitor at various concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the compound should be replaced every 3-4 days.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Migration Assay (Wound Healing Assay)

  • Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the c-Met inhibitor.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitor Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K pY1349 RAS RAS cMet->RAS via GAB1/SHP2 STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation PKC PKC PLCg->PKC PKC->Proliferation cMet_IN_9 This compound cMet_IN_9->cMet

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Proposed) Cell_Lines Cancer Cell Lines (MKN-45, A549, H460) Treatment Treat with This compound +/- Other Agent Cell_Lines->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Migration Cell Migration (Wound Healing) Treatment->Migration Apoptosis Apoptosis Assay (FACS) Treatment->Apoptosis Xenograft Tumor Xenograft Model Viability->Xenograft Inform Dosing Administer this compound Combination Therapy Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth Toxicity Assess Toxicity Dosing->Toxicity

Caption: A typical preclinical experimental workflow for evaluating a novel c-Met inhibitor.

Future Directions

The promising in vitro profile of this compound warrants further investigation, particularly in the context of combination therapies. Future studies should aim to:

  • Identify synergistic combination partners for this compound through high-throughput screening.

  • Elucidate the mechanisms of synergy, whether through complementary pathway inhibition or overcoming resistance.

  • Evaluate the efficacy and safety of this compound in combination with other agents in in vivo cancer models.

This guide serves as a foundational resource for researchers exploring the therapeutic potential of c-Met inhibitors. The provided data and protocols are intended to facilitate the design of robust preclinical studies and accelerate the development of novel combination therapies for cancer.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.